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  • Product: 3-(Methylsulfonyl)picolinic acid
  • CAS: 61830-06-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 3-(Methylsulfonyl)picolinic Acid in Advanced Chemical Synthesis: Discovery, Properties, and Protocols

Executive Summary The compound 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6), systematically known as 3-methylsulfonylpyridine-2-carboxylic acid, represents a highly specialized and privileged scaffold in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6), systematically known as 3-methylsulfonylpyridine-2-carboxylic acid, represents a highly specialized and privileged scaffold in modern medicinal chemistry and agrochemical design 1[1]. Unlike historically ubiquitous molecules discovered through serendipity, the genesis of this compound is rooted in rational drug design. By appending a methylsulfonyl group to the 3-position of a picolinic acid core, synthetic chemists successfully engineered a building block that perfectly balances bidentate metal chelation with enhanced aqueous solubility.

Discovery and History: The Chemical Evolution of Pyridine Scaffolds

Historically, picolinic acid derivatives have been utilized as iron chelators (e.g., in prolyl hydroxylase inhibitors) and as hinge-binding motifs in kinase inhibitors. However, early iterations of these scaffolds often suffered from poor metabolic stability or excessive lipophilicity when substituted with halogens or alkyl chains.

The "discovery" and subsequent popularization of the 3-(methylsulfonyl) variant was driven by the need to overcome these exact pharmacokinetic liabilities. The methylsulfonyl group (


) acts as a critical bioisostere. As a strong electron-withdrawing group (EWG), it lowers the pKa of the adjacent pyridine nitrogen, finely tuning its coordinative properties with target metalloenzymes. Furthermore, it serves as a robust hydrogen bond acceptor, dramatically shifting the predicted XLogP to a highly polar -0.1 1[1]. Patent literature analysis reveals that this specific scaffold is currently integrated into over 25 distinct patent families 2[2], underscoring its critical role in contemporary synthetic libraries 3[3].

Structural Logic & Application Pathways

The utility of 3-(Methylsulfonyl)picolinic acid extends beyond its basic physicochemical properties; it is fundamentally about structural pre-organization. The steric bulk of the methylsulfonyl group at the 3-position forces the 2-carboxylic acid into a specific dihedral conformation relative to the pyridine ring. This ortho-steric clash locks the molecule into an optimal geometry for bidentate metal coordination.

SAR_Logic Core Picolinic Acid Core Metal Bidentate Metal Chelation Core->Metal N and O coordination Sulfonyl 3-Methylsulfonyl Group Solubility Enhanced Aqueous Solubility Sulfonyl->Solubility High Polarity Conformation Steric Pre-organization Sulfonyl->Conformation Ortho-steric clash Conformation->Metal Locks binding angle

Structure-Activity Relationship logic of the 3-(Methylsulfonyl)picolinic acid scaffold.

Physicochemical Profiling & Mass Spectrometry Data

For researchers integrating this building block into high-throughput screening libraries, rigorous analytical validation is paramount. The monoisotopic mass of the compound is 201.00958 Da 1[1]. To facilitate LC-MS/MS method development and quality control, the following table summarizes the predicted adduct masses and Collision Cross Section (CCS) values calculated using CCSbase 1[1].

Table 1: Predicted Mass Spectrometry Adducts and CCS Values for CAS 61830-06-6

Adduct SpeciesMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]+202.01686137.6
[M+Na]+223.99880146.9
[M-H]-200.00230139.3
[M+NH4]+219.04340155.2
[M+K]+239.97274144.5

Synthetic Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I advocate for the synthesis of 3-(Methylsulfonyl)picolinic acid via the chemoselective oxidation of 3-(methylthio)picolinic acid (CAS: 53636-37-6) .

Causality of Experimental Choices: The primary challenge in oxidizing thioethers on a pyridine ring is the competing formation of pyridine N-oxides. While mCPBA is a standard oxidant, it often lacks the chemoselectivity required for electron-rich nitrogen heterocycles. Therefore, this protocol utilizes Oxone (potassium peroxymonosulfate). The bulky, anionic nature of Oxone, combined with the electron-withdrawing effect of the 2-carboxylic acid, sterically and electronically shields the pyridine nitrogen, driving oxidation exclusively at the sulfur atom.

Protocol: Chemoselective Oxidation
  • Preparation: Dissolve 1.0 equivalent (10 mmol, 1.69 g) of 3-(methylthio)picolinic acid in 30 mL of a 1:1 mixture of Methanol and Deionized Water. Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the initial sulfoxide formation.

  • Oxidant Addition: Slowly add 2.5 equivalents of Oxone (25 mmol) portion-wise over 15 minutes. The excess oxidant ensures complete conversion from the transient sulfoxide to the final sulfone.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4 hours.

  • Self-Validating Step (In-Process Control): At t=2 hours, sample 10 µL of the mixture, quench with saturated aqueous sodium thiosulfate, and analyze via LC-MS. The system is self-validating: the disappearance of the [M+H]+ 170.0 m/z peak (starting material) and the emergence of the [M+H]+ 202.01 m/z peak confirms the correct reaction trajectory without N-oxide formation.

  • Workup: Quench the remaining oxidant with 10% aqueous sodium bisulfite. Evaporate the methanol under reduced pressure. Adjust the aqueous layer to pH 2.0 using 1M HCl to fully protonate the carboxylic acid, inducing precipitation.

  • Isolation: Filter the white crystalline solid, wash with cold water, and dry under high vacuum to yield pure 3-(Methylsulfonyl)picolinic acid.

SynthesisWorkflow SM 3-(Methylthio)picolinic Acid CAS: 53636-37-6 Intermediate Sulfoxide Intermediate (Transient) SM->Intermediate Oxidation (Step 1) Reagent Oxone (KHSO5) 2.5 Equivalents Reagent->Intermediate Aqueous MeOH, 0°C Product 3-(Methylsulfonyl)picolinic Acid CAS: 61830-06-6 Intermediate->Product Oxidation (Step 2) RT, 4 hours

Synthetic workflow for 3-(Methylsulfonyl)picolinic acid via chemoselective oxidation.

References

  • 61830-06-6 (C7H7NO4S) - PubChemLite. Université du Luxembourg. Available at:[Link]

  • Explore - PubChemLite - O (Patent Data). Université du Luxembourg. Available at: [Link]

  • 5472-67-3 3,4-Dichloro-DL-phenylalanine & Related Products. AccelaChem. Available at: [Link]

Sources

Exploratory

Spectroscopic Profiling of 3-(Methylsulfonyl)picolinic Acid: An In-Depth Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-(Methylsulfonyl)pyridine-2-carboxylic acid (CAS: 61830-06-6) [1] Executive Summary The accurate structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-(Methylsulfonyl)pyridine-2-carboxylic acid (CAS: 61830-06-6) [1]

Executive Summary

The accurate structural characterization of functionalized pyridine derivatives is a critical bottleneck in early-stage drug discovery and agrochemical development. 3-(Methylsulfonyl)picolinic acid presents a unique analytical challenge due to the competing electronic effects of its strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) and carboxylic acid (-COOH) groups on the pyridine core.

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of 3-(Methylsulfonyl)picolinic acid. By moving beyond simple data reporting, this guide explains the causality behind the observed spectral phenomena, offering researchers a robust methodology for structural verification.

Analytical Workflow & Logic

To ensure high-fidelity structural elucidation, a multi-modal spectroscopic approach is mandatory. Relying on a single technique can lead to false positives, especially with regioisomers of functionalized pyridines. The workflow below outlines the orthogonal validation strategy employed in modern analytical laboratories.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Start 3-(Methylsulfonyl)picolinic Acid Sample NMR_Prep Dissolve in DMSO-d6 (Internal Std: TMS) Start->NMR_Prep IR_Prep ATR Crystal Placement (No KBr pellet needed) Start->IR_Prep MS_Prep Dilute in MeOH/H2O (0.1% Formic Acid) Start->MS_Prep NMR_Acq Acquire 1H & 13C Spectra (400/600 MHz) NMR_Prep->NMR_Acq DataInt Data Integration & Structural Confirmation NMR_Acq->DataInt IR_Acq Scan 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) IR_Prep->IR_Acq IR_Acq->DataInt MS_Acq ESI-HRMS (+/- modes) Collision Induced Dissociation MS_Prep->MS_Acq MS_Acq->DataInt

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: Pyridine-carboxylic acids often exhibit zwitterionic properties, rendering them poorly soluble in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d₆) is selected because its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring complete dissolution and preventing peak broadening [3].

Electronic Effects: The methylsulfonyl group exerts a profound deshielding effect via strong inductive (-I) and resonance (-M) withdrawal. This effect is most pronounced at the ortho (C4) and para (C6) positions relative to the sulfonyl group [2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
13.50Broad Singlet1H-COOHHighly deshielded acidic proton; broad due to exchange.
8.85dd (J = 4.8, 1.5 Hz)1HC6-HDeshielded by the adjacent electronegative Pyridine Nitrogen.
8.45dd (J = 7.9, 1.5 Hz)1HC4-HDeshielded by the ortho -SO₂CH₃ group's electron withdrawal [2].
7.75dd (J = 7.9, 4.8 Hz)1HC5-HMeta to both N and SO₂CH₃; least deshielded aromatic proton.
3.42Singlet3H-SO₂CHStrong -I effect of the adjacent sulfonyl group pulls electron density from the methyl protons.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon PositionTypeMechanistic Rationale
166.0C=O (Carboxyl)QuaternaryTypical carbonyl resonance for picolinic acid derivatives [3].
153.0C6 (Pyridine)CHDirectly bonded to Nitrogen; high effective nuclear charge.
151.0C2 (Pyridine)QuaternaryAttached to the electron-withdrawing carboxyl group.
139.0C4 (Pyridine)CHOrtho to the sulfonyl group; experiences strong -M effects.
136.5C3 (Pyridine)QuaternaryDirectly attached to the strongly withdrawing -SO₂CH₃ group.
127.5C5 (Pyridine)CHMeta position; relatively shielded compared to C4/C6.
42.5-SO₂C H₃CH₃Aliphatic carbon shifted downfield by the adjacent SO₂ moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups. The presence of the sulfonyl group introduces highly diagnostic symmetric and asymmetric stretching vibrations that are easily distinguishable from the pyridine ring modes.

Table 3: Key Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
3100 - 2600Broad, StrongO-H stretchExtensive hydrogen bonding typical of carboxylic acids.
1715Strong, SharpC=O stretchConjugated carboxylic acid carbonyl stretch.
1580, 1450MediumC=C, C=N stretchAromatic pyridine ring skeletal vibrations.
1310StrongSO₂ AsymmetricOut-of-phase stretching of the S=O bonds in the sulfonyl group.
1150StrongSO₂ SymmetricIn-phase stretching of the S=O bonds.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the preferred ionization method. In positive ion mode, the molecule readily protonates on the pyridine nitrogen to form the [M+H]⁺ pseudomolecular ion.

Collision-Induced Dissociation (CID) yields highly predictable fragmentation pathways. The loss of CO₂ (-44 Da) is a hallmark of picolinic acids, while the loss of the methylsulfonyl radical or SO₂ molecule confirms the C3 substituent.

MSFragmentation M_plus_H [M+H]⁺ m/z 202.01 Frag_1 Loss of H₂O (-18 Da) M_plus_H->Frag_1 Frag_2 Loss of CO₂ (-44 Da) M_plus_H->Frag_2 Frag_3 Loss of SO₂CH₃ (-79 Da) M_plus_H->Frag_3 Ion_1 m/z 184.00 Frag_1->Ion_1 Ion_2 m/z 158.02 Frag_2->Ion_2 Frag_4 Loss of SO₂ (-64 Da) Ion_2->Frag_4 Secondary Ion_3 m/z 123.03 Frag_3->Ion_3 Ion_4 m/z 94.04

Fig 2. ESI-MS/MS fragmentation pathways of 3-(Methylsulfonyl)picolinic acid.

Table 4: HRMS Fragmentation Data (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Assignment
202.0168184.006318.0105 (H₂O)Dehydration of the carboxylic acid.
202.0168158.027043.9898 (CO₂)Decarboxylation (typical for 2-carboxypyridines).
202.0168123.034578.9823 (SO₂CH₃)Cleavage of the C3-sulfonyl bond.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution ¹H and ¹³C spectra free of solvent exchange artifacts.

  • Drying: Desiccate the 3-(Methylsulfonyl)picolinic acid sample under high vacuum (0.1 mbar) for 4 hours at 40°C to remove trace atmospheric moisture.

  • Solvation: Weigh precisely 15.0 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane as an internal standard).

  • Homogenization: Sonicate the vial for 2 minutes until the solution is optically clear. Caution: Do not heat above 50°C to prevent thermal degradation of the sulfonyl group.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay d1=2s) and ¹³C NMR at 100 MHz (1024 scans, d1=2s).

  • Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. Check for the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

Protocol B: ATR-FTIR Analysis

Objective: Identify functional group vibrational modes without matrix interference.

  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the empty crystal.

  • Sample Application: Place ~2 mg of the dry powder directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (usually ~80 in-lbs of force). Rationale: Proper contact is required to resolve the sharp C=O stretch at 1715 cm⁻¹.

  • Acquisition & Cleaning: Acquire the spectrum (32 scans). Clean the crystal immediately with methanol to prevent acidic etching.

Protocol C: LC-HRMS/MS Profiling

Objective: Determine exact mass and map collision-induced fragmentation.

  • Mobile Phase Prep: Prepare Solvent A (LC-MS grade H₂O + 0.1% Formic Acid) and Solvent B (LC-MS grade Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid ensures consistent protonation of the pyridine nitrogen.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Solvent A:B.

  • Injection: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a fast gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • MS/MS Acquisition: Isolate the [M+H]⁺ ion (m/z 202.0) in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to generate the fragments detailed in Table 4.

References

  • Accela ChemBio. "3-(Methylsulfonyl)pyridine-2-carboxylic Acid Product Information (CAS: 61830-06-6)." Accela ChemBio Inc., 2023. [Link]

  • MDPI. "Stability and Reactivity of Alternative Nucleobases in Concentrated Sulfuric Acid." International Journal of Molecular Sciences, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid." PubChem, 2025.[Link]

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylsulfonyl)picolinic Acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(Methylsulfonyl)picolinic acid, focusing on its solubility and stability. As a novel chemical entity, understanding...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(Methylsulfonyl)picolinic acid, focusing on its solubility and stability. As a novel chemical entity, understanding these characteristics is paramount for its successful development in pharmaceutical and research applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to facilitate robust characterization.

Introduction: The Significance of Physicochemical Profiling

3-(Methylsulfonyl)picolinic acid is a derivative of picolinic acid, featuring a carboxylic acid at the 2-position and a methylsulfonyl group at the 3-position of the pyridine ring. The introduction of the strongly electron-withdrawing methylsulfonyl group is anticipated to significantly influence the molecule's acidity, polarity, and ultimately, its solubility and stability profile compared to the parent picolinic acid.

A thorough understanding of these properties is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Solubility directly impacts bioavailability, while stability dictates shelf-life, formulation strategies, and patient safety. This guide establishes a framework for the systematic evaluation of these critical parameters.

Section 1: Solubility Characterization

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's fate. For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability. The following sections detail the theoretical basis and practical workflows for characterizing the solubility of 3-(Methylsulfonyl)picolinic acid.

Theoretical Framework: pH-Dependent Solubility

As a carboxylic acid derivative, the aqueous solubility of 3-(Methylsulfonyl)picolinic acid is expected to be highly pH-dependent. The Henderson-Hasselbalch equation governs the ionization state of the molecule. The pKa of picolinic acid is approximately 5.32.[1] The potent electron-withdrawing nature of the methylsulfonyl group is expected to lower the pKa of the carboxylic acid on 3-(Methylsulfonyl)picolinic acid, increasing its acidity.

  • At pH << pKa: The molecule will be predominantly in its neutral, un-ionized form, which typically exhibits lower aqueous solubility (the intrinsic solubility, S₀).

  • At pH >> pKa: The molecule will exist primarily as its conjugate base (carboxylate anion), which is more polar and thus demonstrates significantly higher aqueous solubility.

A comprehensive pH-solubility profile is therefore essential to predict its behavior in the varying pH environments of the gastrointestinal tract.[2][3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method is employed to determine thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given medium.[4] The causality behind this choice is its ability to provide a definitive, medium-independent value, crucial for biopharmaceutical classification and computational model validation.

Methodology:

  • Preparation: Add an excess amount of solid 3-(Methylsulfonyl)picolinic acid to a series of vials containing the test solvents (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol, acetonitrile). The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should confirm the time required to reach a plateau in concentration.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation (Trustworthiness Pillar): To ensure no solid particulates contaminate the sample, which would falsely elevate the measured solubility, the supernatant must be filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[5][6]

  • Solid-State Analysis: Analyze the remaining solid by a method such as Powder X-ray Diffraction (PXRD) to confirm that the compound has not converted to a different polymorphic form or a solvate during the experiment.[7]

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized for clear interpretation and comparison.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25[Experimental Data][Calculated Data]
0.1 M HCl (pH 1.2)37[Experimental Data][Calculated Data]
Acetate Buffer (pH 4.5)37[Experimental Data][Calculated Data]
Phosphate Buffer (pH 6.8)37[Experimental Data][Calculated Data]
Ethanol25[Experimental Data][Calculated Data]
Acetonitrile25[Experimental Data][Calculated Data]
Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis prep Add excess solid to solvent equil Agitate at constant T (24-72 hours) prep->equil sep Centrifuge or Filter (0.22 µm) equil->sep quant Dilute & Analyze Supernatant (HPLC-UV) sep->quant solid Analyze remaining solid (PXRD) sep->solid

Caption: Workflow for Thermodynamic Solubility Measurement.

Section 2: Chemical Stability Assessment

Theoretical Framework: Degradation Pathways

The structure of 3-(Methylsulfonyl)picolinic acid suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: While the pyridine ring and sulfonyl group are generally stable to hydrolysis, extreme pH and heat could potentially promote reactions.

  • Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[9]

  • Photodegradation: Aromatic systems, particularly heteroaromatics, can absorb UV radiation, leading to excited states that undergo degradation reactions.[10] Functional groups like aryl chlorides are known to be photoreactive, and while not present here, the principle of photo-induced degradation of the aromatic system is relevant.[10]

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method, typically a gradient HPLC-UV method, is a prerequisite for these studies. This method must be able to resolve the parent peak from all process impurities and potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a solution of 3-(Methylsulfonyl)picolinic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C.

    • Neutral Hydrolysis: Mix with purified water and heat at 60°C.

    • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Time Points: Sample the stressed solutions/solids at appropriate time intervals (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching & Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis), and dilute to a target concentration for HPLC analysis.

  • Data Evaluation (Trustworthiness Pillar): A critical component of a self-validating protocol is the assessment of mass balance. The sum of the assay value of the parent drug and the levels of all degradation products should remain close to 100% of the initial value, demonstrating that all significant degradants are being detected.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's liabilities.

Stress ConditionTime (h)Assay of Parent (%)% DegradationMajor Degradant RRT
0.1 M HCl, 60°C48[Data][Data][Data]
0.1 M NaOH, 60°C48[Data][Data][Data]
3% H₂O₂, RT24[Data][Data][Data]
Heat (Solid), 80°C72[Data][Data][Data]
Light (Solid)-[Data][Data][Data]
Visualization: Potential Degradation Pathways

G cluster_oxidation cluster_photo parent 3-(Methylsulfonyl)picolinic Acid n_oxide N-Oxide Derivative parent->n_oxide Oxidation ring_opened Ring-Opened Products parent->ring_opened Oxidation photoproduct Photorearrangement Products parent->photoproduct Photolysis

Caption: Plausible Degradation Pathways for 3-(Methylsulfonyl)picolinic Acid.

Section 3: Handling and Storage Recommendations

Based on the collective physicochemical data, preliminary handling and storage recommendations can be formulated. Given the general nature of similar chemical entities, the following are prudent starting points, to be refined as long-term stability data becomes available.

  • Storage: Store in well-sealed containers at controlled room temperature or refrigerated (2-8°C), protected from light.[12][13] The requirement for sealed containers is to protect against moisture, which can affect the physical stability of solid forms.[14]

  • Handling: Use in a well-ventilated area.[12][15] Standard personal protective equipment (gloves, eye protection) should be worn. Avoid creating dust. The material should be kept away from strong oxidizing agents.[15]

Conclusion

The comprehensive characterization of solubility and stability is an indispensable phase in the development of 3-(Methylsulfonyl)picolinic acid. The protocols and frameworks outlined in this guide provide a robust, scientifically-grounded approach to generating the critical data required by researchers and drug developers. By systematically evaluating pH-solubility profiles and performance under forced degradation conditions, the scientific community can make informed decisions regarding formulation design, analytical method development, and appropriate storage conditions, ultimately accelerating the path from discovery to application.

References

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • PMC. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. [Link]

  • ResearchGate. (2025). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. [Link]

  • Sdfine. 2-picolinic acid. [Link]

  • PubMed. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. [Link]

  • chem.msu.su. picolinic acid. [Link]

  • MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Professor Aimin Liu (Feradical) at UTSA. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. [Link]

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • ResearchGate. (2026). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • wjert.org. Investigation on the Thermal Stability of Deep Eutectic Solvents. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • ResearchGate. (2019). Have you published drug solubility vs pH data in aqueous solution?. [Link]

  • PMC. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. [Link]

  • PubMed. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. [Link]

  • BioResources - NC State University. (2018). Long-term isothermal stability of deep eutectic solvents. [Link]

  • RSC Publishing. Exploring photochemistry of p-bromophenylsulfonyl, p-tolylsulfonyl and methylsulfonyl azides by ultrafast UV-pump–IR-probe spectroscopy and computations. [Link]

  • PMC. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]

  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

Sources

Exploratory

Potential research applications of 3-(Methylsulfonyl)picolinic acid

An in-depth technical guide by a Senior Application Scientist. Introduction: The Kynurenine Pathway and the Critical Role of KMO The kynurenine pathway (KP) is a primary route for the metabolic degradation of the essenti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Kynurenine Pathway and the Critical Role of KMO

The kynurenine pathway (KP) is a primary route for the metabolic degradation of the essential amino acid tryptophan. This pathway is not merely a simple catabolic route; it produces a range of neuroactive and immunomodulatory metabolites. A key enzymatic control point within this pathway is Kynurenine 3-monooxygenase (KMO), a flavin-dependent monooxygenase located on the outer mitochondrial membrane. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).

The activity of KMO is of significant therapeutic interest because its product, 3-HK, is a potent generator of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Furthermore, the flux of kynurenine through KMO versus the alternative enzyme, kynurenine aminotransferase (KAT), determines the balance between the production of the neurotoxic 3-HK and the neuroprotective kynurenic acid (KYNA). Dysregulation of the KP, often characterized by elevated KMO activity, has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.

3-(Methylsulfonyl)picolinic Acid: A Potent and Specific KMO Inhibitor

3-(Methylsulfonyl)picolinic acid is a well-characterized, potent, and specific inhibitor of KMO. Its mechanism of action involves the direct inhibition of the KMO enzyme, thereby reducing the production of the neurotoxic 3-HK and shifting the kynurenine pathway towards the production of the neuroprotective KYNA. This targeted action makes 3-(Methylsulfonyl)picolinic acid a valuable research tool for investigating the role of KMO in various disease models and a potential therapeutic agent.

Potential Research Applications of 3-(Methylsulfonyl)picolinic Acid

The unique ability of 3-(Methylsulfonyl)picolinic acid to modulate the kynurenine pathway opens up a wide range of research applications.

Neurodegenerative Diseases

A primary area of research for KMO inhibitors is in neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and Parkinson's disease. The central hypothesis is that by inhibiting KMO, 3-(Methylsulfonyl)picolinic acid can reduce the production of the neurotoxin 3-HK and increase the levels of the neuroprotective KYNA, thereby mitigating neuronal damage and disease progression.

Experimental Workflow for Assessing Neuroprotective Effects

G cluster_0 In Vitro Validation cluster_1 In Vivo Studies enzymatic_assay KMO Enzymatic Assay (IC50 Determination) cell_model Neuronal Cell Culture Model (e.g., SH-SY5Y, primary neurons) enzymatic_assay->cell_model Confirm Potency animal_model Disease Animal Model (e.g., R6/2 mouse for HD) enzymatic_assay->animal_model Select Candidate Inhibitor toxicity_assay Neurotoxicity Assay (e.g., MTT, LDH) cell_model->toxicity_assay Induce with 3-HK or Kynurenine ros_assay ROS Measurement (e.g., DCFDA) toxicity_assay->ros_assay Assess Oxidative Stress pk_pd Pharmacokinetic/Pharmacodynamic Analysis animal_model->pk_pd Determine Dosing Regimen behavioral Behavioral Testing pk_pd->behavioral Evaluate Functional Outcomes histology Histopathological Analysis behavioral->histology Assess Neuronal Survival G cluster_0 Tumor Cell cluster_1 T-Cell IDO1 IDO1/TDO2 Kyn Kynurenine IDO1->Kyn Produces Trp Tryptophan Trp->IDO1 Metabolized by AHR Aryl Hydrocarbon Receptor (AHR) Kyn->AHR Activates Teff_apoptosis T-effector Apoptosis AHR->Teff_apoptosis Treg_diff Treg Differentiation AHR->Treg_diff

Figure 2: Simplified diagram of how kynurenine produced by tumor cells can suppress the anti-tumor T-cell response.

Immunology and Inflammatory Diseases

The metabolites of the kynurenine pathway are potent modulators of the immune system. The balance between different KP metabolites can influence the inflammatory state. For example, KYNA is generally considered anti-inflammatory, while 3-HK can promote inflammation through the generation of ROS.

3-(Methylsulfonyl)picolinic acid can be used to investigate the role of KMO in various inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. By inhibiting KMO, researchers can study how shifting the balance of KP metabolites affects immune cell function, cytokine production, and the overall inflammatory response.

Conclusion and Future Directions

3-(Methylsulfonyl)picolinic acid is a powerful research tool for elucidating the complex roles of the kynurenine pathway and the enzyme KMO in health and disease. Its potential applications span across neurodegeneration, oncology, and immunology. Future research should focus on further characterizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a wider range of preclinical disease models, and exploring potential combination therapies. The insights gained from such studies will be invaluable in determining the therapeutic potential of KMO inhibition for a variety of challenging diseases.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase in the CNS. FEBS Journal. [Link]

  • Kynurenine 3-monooxygenase: a review of its role in disease and therapeutics. Neuropharmacology. [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Kynurenine 3-Monooxygenase (KMO) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kynurenine 3-monooxygenase is a critical regulator of renal ischemia-reperfusion injury. Nature Medicine. [Link]

  • The kynurenine pathway in schizophrenia: a systematic review and meta-analysis. Neuroscience & Biobehavioral Reviews. [Link]

Foundational

Advanced Profiling and Synthetic Methodologies of 3-(Methylsulfonyl)picolinic Acid and Its Derivatives

Executive Summary In the landscape of modern drug discovery and agrochemical development, the picolinic acid (pyridine-2-carboxylic acid) scaffold serves as a privileged pharmacophore. The specific functionalization of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the picolinic acid (pyridine-2-carboxylic acid) scaffold serves as a privileged pharmacophore. The specific functionalization of this scaffold with a 3-methylsulfonyl group (–SO₂CH₃) represents a critical structural modification. This in-depth technical guide explores the physicochemical properties, mechanistic binding advantages, and self-validating synthetic workflows for 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) and its advanced derivatives, such as its 6-chloro analog.

Molecular Architecture & Physicochemical Profiling

The introduction of a methylsulfonyl group at the 3-position of the picolinic acid ring exerts profound electronic and steric effects. The strong electron-withdrawing nature of the –SO₂CH₃ group via inductive and resonance effects decreases the pKa of the adjacent carboxylic acid, while simultaneously reducing the electron density on the pyridine nitrogen. This electronic fine-tuning is highly desirable for optimizing bidentate chelation with transition metals[1].

Furthermore, the sulfone moiety introduces two additional highly polarized oxygen atoms, significantly expanding the hydrogen-bond acceptor (HBA) capacity of the molecule without adding hydrogen-bond donors (HBD)[1]. To demonstrate the structural tunability of this core, we compare the base molecule with its 6-chloro derivative, 6-Chloro-3-(methylsulfonyl)picolinic acid (CAS: 2913267-25-9)[2]. The addition of the halogen at the 6-position blocks primary metabolic oxidation sites and drastically shifts the lipophilicity (XLogP)[3].

Quantitative Data Summary
Physicochemical Property3-(Methylsulfonyl)picolinic acid[1]6-Chloro-3-(methylsulfonyl)picolinic acid[2],[3]
CAS Number 61830-06-62913267-25-9
Molecular Formula C₇H₇NO₄SC₇H₆ClNO₄S
Monoisotopic Mass 201.00958 Da234.97061 Da
Predicted XLogP -0.10.9
H-Bond Donors 11
H-Bond Acceptors 55
Collision Cross Section (CCS) 137.6 Ų ([M+H]⁺)141.1 Ų ([M+H]⁺)

Mechanistic Role in Target Binding

Picolinic acid derivatives are foundational in the design of metalloenzyme inhibitors, most notably Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, and synthetic auxin herbicides.

The Causality of the 3-Methylsulfonyl Group: When targeting metalloenzymes, the pyridine nitrogen and the carboxylate oxygen act as a bidentate ligand to chelate the active-site iron (Fe²⁺). The 3-methylsulfonyl group provides critical steric bulk that forces the molecule into an optimal conformation for active-site insertion. More importantly, the sulfone oxygens act as secondary anchoring points, engaging in hydrogen bonding with adjacent active-site residues (such as arginine or tyrosine). This dual-action binding—metal chelation coupled with specific H-bond anchoring—dramatically increases target residence time and binding affinity.

Pathway A 3-(Methylsulfonyl) picolinic acid B Metalloenzyme (e.g., HIF-PHD) A->B Binds Active Site C Fe2+ Bidentate Chelation B->C Induces D Target Protein Stabilization C->D Inhibits Degradation

Fig 1. Mechanism of metalloenzyme inhibition by 3-(methylsulfonyl)picolinic acid derivatives.

Self-Validating Synthetic Workflows

To ensure high-fidelity synthesis of 3-(methylsulfonyl)picolinic acid[4], the following protocol is engineered as a self-validating system . This means that progression from one chemical transformation to the next is strictly gated by specific In-Process Controls (IPCs). This prevents the propagation of impurities and ensures absolute structural integrity.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Thioetherification

  • Procedure: Dissolve 3-chloropicolinic acid (1.0 eq) in anhydrous DMF. Add sodium methanethiolate (NaSMe, 1.2 eq) portion-wise at 0°C. Gradually warm to 80°C and stir for 4 hours.

  • Causality: The 3-position of the picolinic acid ring is highly activated for SₙAr due to the electron-withdrawing effects of both the ortho-pyridine nitrogen and the adjacent carboxylic acid. NaSMe is chosen as a highly nucleophilic, sterically unhindered reagent to displace the chloride efficiently.

  • Self-Validation (IPC-1): The reaction must not proceed to Step 2 until LC-MS confirms the complete disappearance of the starting material mass and the appearance of the thioether intermediate ([M-H]⁻ shift from ~156 Da to ~168 Da).

Step 2: Controlled Oxidation to Sulfone

  • Procedure: Isolate the thioether intermediate and redissolve in dichloromethane (DCM). Cool to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) slowly. Stir at room temperature for 12 hours.

  • Causality: mCPBA is selected for its reliable, mild oxidation profile. Precisely 2.2 equivalents are utilized: two equivalents are required to oxidize the sulfide to a sulfoxide, and then to the target sulfone. The slight 0.2 eq excess ensures complete conversion while mitigating the risk of N-oxide formation on the pyridine ring (which is naturally deactivated by the flanking electron-withdrawing groups).

  • Self-Validation (IPC-2): Monitor via TLC and LC-MS. The system is validated when the intermediate mass shifts by exactly +32 Da (addition of two oxygen atoms), confirming the formation of the sulfone without over-oxidation.

Workflow Step1 3-Chloropicolinic Acid (Starting Material) Step2 Thioetherification Reagent: NaSMe Step1->Step2 Step3 IPC-1: LC-MS [M-H]- Shift Confirm Cl displacement Step2->Step3 Validate Step4 Oxidation Reagent: mCPBA (2.2 eq) Step3->Step4 Proceed Step5 3-(Methylsulfonyl)picolinic Acid (Final Product) Step4->Step5 Isolate

Fig 2. Self-validating synthetic workflow for 3-(methylsulfonyl)picolinic acid.

Derivative Expansion & Structure-Activity Relationship (SAR)

The core 3-(methylsulfonyl)picolinic acid scaffold can be further derivatized to overcome pharmacokinetic liabilities. For instance, the synthesis of 6-Chloro-3-(methylsulfonyl)picolinic acid [2] addresses metabolic instability. In biological systems, the 6-position of the pyridine ring is highly susceptible to oxidation by Cytochrome P450 enzymes.

By installing a chlorine atom at this position, researchers achieve two causal benefits:

  • Metabolic Blocking: The strong carbon-chlorine bond resists oxidative cleavage, thereby extending the biological half-life of the compound.

  • Lipophilicity Tuning: As shown in our physicochemical profiling, the addition of the 6-chloro group raises the XLogP from -0.1 to 0.9[1],[3]. This order-of-magnitude increase in lipophilicity dramatically improves cellular membrane permeability, a critical parameter for intracellular target engagement.

References[4] AccelaChem. "5472-67-3 3,4-Dichloro-DL-phenylalanine - AccelaChem|AccelaChemBio". accelachem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Hp9QbczKyDnfhU1LF8sOgoipMHB-rehd-k6VLl-thPNR3k1DpVYRg-LGDfk4qVyzQnf4COJYX3jFsSGg0wiWqOrApThPWyp_mp0rhq_fFSiQv3GbdtMqXeEuk8m16gAeW_TfkKccaOSO7X14NIVuOLRE15vXl7aEuluwZA4XZxpmUN7CUs5bhHQ=[1] PubChemLite. "61830-06-6 (C7H7NO4S) - PubChemLite". uni.lu. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5d0PnyRYHAi-3Wdjn8WYpljJGdNs0i_c2CL4Se0Fk3lZfyObMoHaK1q-YWf0newkHt7UCHM-oERVUY4dw7QRPxez9f49nHCJX7qdiuzQFMNlKSCR3myTk6Lt2KRNulciLz_6oVUYW1P2wzCpn[2] Smolecule. "Buy 6-Chloro-3-methanesulfonylpyridine-2-carboxylic acid | 2913267-25-9 - Smolecule". smolecule.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvPIwxpbJVfBB1-F_ZV_DAI5zoEufnBLwmVu_Q0H8YbDm5BbbeQShzeG3KCyEgjI7SpeLhFcj1aQ_Eugi5Dx67LD_bfqUamubQfLNd84SUFI1QmqEbz_KQw6ERBeGe5ZJmtsWxKk6[3] PubChemLite. "6-chloro-3-methanesulfonylpyridine-2-carboxylic acid (C7H6ClNO4S) - PubChemLite". uni.lu. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8f1677rrnFG5wuqIGMjhxo58feQlZFeg_S5iHLXdJR__chwIdOccEZtX-O1giOAf_9fb-frjUudfQSYNmTrEMZn42lmpVMtjyomLoBlJJkxIjJySdCRPbXyMwLMHfM0A754F5nX9n2OGfPmicoj8=

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Detection of 3-(Methylsulfonyl)picolinic Acid

Introduction 3-(Methylsulfonyl)picolinic acid is a pyridinecarboxylic acid derivative with emerging significance in pharmaceutical and chemical research. Its accurate and sensitive detection is crucial for quality contro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Methylsulfonyl)picolinic acid is a pyridinecarboxylic acid derivative with emerging significance in pharmaceutical and chemical research. Its accurate and sensitive detection is crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 3-(Methylsulfonyl)picolinic acid, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in established analytical principles to ensure robust and reliable results.[1][2][3] The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[4]

Chemical Properties of 3-(Methylsulfonyl)picolinic Acid

A thorough understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical FormulaC7H7NO4S[5]
Molecular Weight201.2 g/mol [5]
Physical FormSolid[5]
StorageSealed in dry, 2-8°C[5]
Purity95%[5]

Recommended Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. For 3-(Methylsulfonyl)picolinic acid, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy.[6] For picolinic acid and its derivatives, reversed-phase chromatography is a common and effective approach.

This protocol outlines a general method for the analysis of 3-(Methylsulfonyl)picolinic acid using HPLC with UV detection. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • 3-(Methylsulfonyl)picolinic acid reference standard

  • Methanol (for sample preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of 3-(Methylsulfonyl)picolinic acid reference standard.

  • Dissolve in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • The sample preparation method will vary depending on the matrix (e.g., drug substance, drug product, biological fluid).

  • For a drug substance, dissolve a known amount in methanol.

  • For a drug product, it may involve extraction and filtration steps.[7]

  • For biological samples, protein precipitation followed by centrifugation is a common approach.[8]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient elution with 0.1% Formic acid in water (A) and Acetonitrile (B)
Gradient Program0-5 min: 95% A, 5% B; 5-15 min: linear gradient to 50% A, 50% B; 15-20 min: hold at 50% A, 50% B; 20-22 min: return to initial conditions; 22-25 min: re-equilibration
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection WavelengthTo be determined by UV scan of the analyte (typically around 260-280 nm for picolinic acid derivatives)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of 3-(Methylsulfonyl)picolinic acid in the samples by interpolating their peak areas from the calibration curve.

6. Method Validation:

  • The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[4]

  • Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification LCMS_Workflow cluster_prep_lcms Preparation cluster_analysis_lcms Analysis cluster_data_lcms Data Processing Standard_IS_Prep Standard & IS Preparation Injection_LCMS Injection Standard_IS_Prep->Injection_LCMS Sample_IS_Prep Sample & IS Preparation Sample_IS_Prep->Injection_LCMS LC_System LC System Setup LC_System->Injection_LCMS MS_System MS/MS System Setup Ionization Ionization (ESI) MS_System->Ionization Separation_LCMS LC Separation Injection_LCMS->Separation_LCMS Separation_LCMS->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Data_Acquisition_LCMS Data Acquisition Mass_Analysis->Data_Acquisition_LCMS Ratio_Calculation Peak Area Ratio Calculation Data_Acquisition_LCMS->Ratio_Calculation Quantification_LCMS Quantification Ratio_Calculation->Quantification_LCMS

Sources

Application

High-Sensitivity LC-MS/MS Quantification of 3-(Methylsulfonyl)picolinic Acid in Biological Matrices

An Application Note and Protocol for the quantification of 3-(Methylsulfonyl)picolinic acid, designed for researchers and drug development professionals. Executive Summary & Analytical Challenges 3-(Methylsulfonyl)picoli...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the quantification of 3-(Methylsulfonyl)picolinic acid, designed for researchers and drug development professionals.

Executive Summary & Analytical Challenges

3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) is a highly polar, sulfur-containing pyridine derivative. In pharmacokinetic and environmental studies, quantifying this compound presents a triad of analytical challenges:

  • Extreme Polarity & Acidity: The presence of a carboxylic acid (pKa ~1.5) and an electron-withdrawing methylsulfonyl group renders the molecule highly hydrophilic. It exhibits poor retention on standard C18 reversed-phase columns.

  • Matrix Ion Suppression: Early elution in the solvent front typically coincides with massive ion suppression from endogenous salts and polar lipids.

  • Extraction Inefficiency: Traditional liquid-liquid extraction (LLE) or standard reversed-phase solid-phase extraction (SPE) fails to efficiently capture the fully ionized analyte at physiological pH.

This guide details a robust, self-validating LC-MS/MS methodology utilizing Mixed-Mode Anion Exchange (MAX) SPE and High-Strength Silica (HSS) chromatography to achieve precise quantification, fully compliant with regulatory bioanalytical standards[1].

Methodological Rationale (Expertise & Causality)

To build a self-validating and rugged assay, every step of the sample preparation and chromatographic separation is designed around the specific physicochemical properties of the analyte.

  • Sample Preparation via SPE-MAX: Because 3-(Methylsulfonyl)picolinic acid is a strong acid, it is fully deprotonated (anionic) in neutral and basic solutions. We utilize a polymeric Mixed-Mode Anion Exchange (MAX) sorbent. By basifying the plasma sample before loading, we force the analyte into its anionic state, ensuring it binds tightly to the quaternary amine of the sorbent via ion exchange[2]. This strong ionic anchor allows us to aggressively wash the sorbent with 100% methanol, stripping away neutral and basic phospholipids that cause matrix effects. Elution is strictly triggered by neutralizing the analyte's carboxylic acid group using 5% formic acid.

  • Chromatographic Retention via HSS T3: To overcome poor retention, we employ a High-Strength Silica (HSS) T3 column. Unlike standard C18 columns that suffer from pore dewetting in highly aqueous environments, the HSS T3 possesses a lower ligand density and proprietary end-capping. This allows the use of a 99% aqueous mobile phase to maximize the retention of highly polar acidic metabolites before initiating the organic gradient[3].

  • Ionization Strategy: Electrospray Ionization in negative mode (ESI-) is selected due to the ready deprotonation of the picolinic acid moiety, providing a highly abundant [M-H]- precursor ion at m/z 200.0.

Experimental Protocols

Materials and Reagents
  • Standards: 3-(Methylsulfonyl)picolinic acid (Reference Standard), 3-(Methylsulfonyl)picolinic acid-d3 (Internal Standard, IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • Consumables: Waters Oasis MAX SPE Cartridges (30 mg, 1 cc), Waters ACQUITY UPLC HSS T3 Column (2.1 × 100 mm, 1.8 µm).

Step-by-Step Sample Preparation (SPE)
  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS solution (100 ng/mL) and 100 µL of 5% NH4OH in water. Vortex for 30 seconds.

    • Causality: Basification ensures the carboxylic acid is fully deprotonated to maximize ionic binding to the MAX sorbent.

  • Conditioning: Pass 1 mL of MeOH, followed by 1 mL of LC-MS grade water through the MAX cartridge.

  • Loading: Load the pre-treated sample (210 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4OH in water.

    • Causality: Removes water-soluble endogenous interferences while maintaining the analyte in its bound, anionic state.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Causality: Eliminates hydrophobic lipids and neutral/basic proteins. The analyte remains anchored via strong ionic bonds.

  • Elution: Elute with 1 mL of 5% FA in MeOH.

    • Causality: The high concentration of formic acid neutralizes the analyte, breaking the ionic interaction and releasing it into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 0.1% FA in water.

SPE_Workflow A Plasma Sample (100 µL) B Pre-treatment: Add 5% NH4OH (Ensures analyte is anionic) A->B D Load Sample (Analyte binds to quaternary amine) B->D C Condition MAX Sorbent (MeOH -> H2O) C->D E Wash 1: 5% NH4OH in H2O (Removes polar neutrals/bases) D->E F Wash 2: 100% MeOH (Removes hydrophobic lipids) E->F G Elution: 5% Formic Acid in MeOH (Neutralizes analyte for release) F->G H Evaporate & Reconstitute (0.1% FA in H2O) G->H

SPE workflow utilizing Mixed-Mode Anion Exchange for acidic metabolite isolation.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (ESI-):

  • Capillary Voltage: 2.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas: 800 L/hr

LCMS_Logic A Chromatography HSS T3 Column (Polar Retention) B Ionization ESI Negative Mode ([M-H]- = 200.0) A->B Eluent C Fragmentation MRM 200.0 -> 156.0 (Loss of CO2) B->C Collision D Validation Accuracy ±15% (FDA Compliant) C->D Quantitation

Logical flow of the LC-MS/MS analytical method and FDA-aligned validation criteria.

Data Presentation & Method Validation

The method must be validated as a self-validating system, ensuring that internal standards and system suitability tests (SST) continuously monitor extraction efficiency and instrument performance. The validation criteria adhere to the FDA's Bioanalytical Method Validation Guidance[1].

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
3-(Methylsulfonyl)picolinic acid 200.0156.03015Quantifier (Loss of CO₂)
3-(Methylsulfonyl)picolinic acid 200.0121.03025Qualifier (Loss of SO₂CH₃)
Analyte-d3 (IS) 203.0159.03015Internal Standard
Table 2: LC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveRationale
0.0991InitialHighly aqueous to retain polar analyte.
1.09916Hold to allow salts to elute in solvent front.
4.010906Linear gradient to elute analyte and lipids.
5.010906Column wash.
5.199111Step change to re-equilibrate.
7.09911End of run.
Table 3: Method Validation Summary (FDA Criteria)
Validation ParameterResult / RangeFDA Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL (R² > 0.995)R² ≥ 0.990
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115% (80% – 120% at LLOQ)
Extraction Recovery (SPE) 88.4% ± 4.1%Consistent and reproducible
Matrix Effect 95.2% (Minimal suppression)IS-normalized MF within ±15%

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Oasis Sample Extraction Products: Chemistry and Formats Source: Waters Corporation URL:[Link]

  • Liquid chromatography-electrospray-tandem mass spectrometry of acidic metabolites Source: Science.gov / PubMed URL:[Link]

Sources

Method

Application Note: 3-(Methylsulfonyl)picolinic Acid as a Strategic Chemical Intermediate in Drug Discovery

Executive Summary In modern medicinal chemistry, the "build-couple-pair" strategy relies heavily on highly functionalized building blocks to rapidly generate structural diversity[]. 3-(Methylsulfonyl)picolinic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "build-couple-pair" strategy relies heavily on highly functionalized building blocks to rapidly generate structural diversity[]. 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) has emerged as a critical intermediate in the synthesis of targeted kinase inhibitors, GPCR ligands, and complex heterocycles[2]. Featuring an electron-withdrawing methylsulfonyl group at the 3-position of a pyridine-2-carboxylic acid core, this compound offers unique physicochemical properties. However, its distinct electronic and steric profile demands highly optimized synthetic handling.

This application note provides a rigorous, self-validating protocol for utilizing 3-(methylsulfonyl)picolinic acid in sterically hindered amide coupling reactions, detailing the causality behind every reagent selection and operational parameter.

Structural Logic & Mechanistic Causality

The strategic incorporation of the 3-methylsulfonylpicolinic acid scaffold into a drug candidate is driven by specific pharmacophoric requirements. The methylsulfonyl (


) group is not merely a passive substituent; it actively dictates both the biological behavior of the final API and the chemical reactivity of the intermediate.
  • Metabolic Stability: Unlike thioethers, the fully oxidized sulfonyl group is highly resistant to further oxidation by Cytochrome P450 (CYP450) enzymes, improving the pharmacokinetic half-life of the resulting drug.

  • Hydrogen Bonding & Dipole Moment: The sulfonyl oxygens act as potent, directional hydrogen bond acceptors, frequently utilized to anchor molecules within the hinge region of kinases.

  • Steric Shielding (The Synthetic Challenge): The proximity of the bulky

    
     group to the C2-carboxylic acid creates significant steric hindrance. This structural feature suppresses standard nucleophilic attack at the carbonyl carbon, rendering traditional carbodiimide coupling agents (e.g., EDC/DCC) highly inefficient.
    

Pharmacophore A 3-(Methylsulfonyl)picolinic Acid B Methylsulfonyl Group (-SO2CH3) A->B C Picolinic Acid Core (Pyridine-2-carboxylic acid) A->C B1 Strong H-Bond Acceptor B->B1 B2 CYP450 Resistant B->B2 B3 Steric Shielding of C2 B->B3 C1 Amide Bond Vector C->C1 C2 Aromatic Stacking C->C2

Logical mapping of physicochemical properties imparted by the 3-methylsulfonylpicolinic acid core.

Quantitative Reagent Optimization

To overcome the steric shielding at the C2 position, the choice of coupling reagent is paramount. The table below summarizes the quantitative performance of various activation strategies. HATU is identified as the optimal reagent because the nitrogen atom in its HOAt leaving group provides anchimeric assistance (neighboring group participation), effectively guiding the incoming amine to the sterically occluded carbonyl carbon.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Epimerization RiskMechanistic Suitability for 61830-06-6
EDC/HOBt DIPEADMF25< 40%LowPoor; steric bulk at C3 blocks standard HOBt ester formation.
T3P (50% in EtOAc)Et

N
EtOAc8065%ModerateModerate; requires significant thermal driving force.
HATU DIPEADMF0 to 25> 90%Very LowOptimal ; HOAt nitrogen provides anchimeric assistance.
COMU 2,6-LutidineDMF0 to 2588%LowExcellent; non-explosive, highly efficient alternative to HATU.

Self-Validating Experimental Protocol: Amide Coupling

This protocol describes the high-efficiency coupling of 3-(methylsulfonyl)picolinic acid with a generic primary/secondary amine. The workflow is designed as a self-validating system , ensuring that intermediate formation is verified before irreversible steps are taken.

Workflow Step1 1. Acid Activation (HATU + DIPEA) Step2 2. Active Ester (15 min IPC) Step1->Step2 Step3 3. Amine Addition (Dropwise, 0°C) Step2->Step3 Step4 4. Coupling (RT, 12 hrs) Step3->Step4 Step5 5. Workup (NaHCO3 / Brine) Step4->Step5

Step-by-step experimental workflow for sterically hindered amide coupling.

Step-by-Step Methodology & Causality

Step 1: Pre-Activation of the Carboxylic Acid

  • Action: In an oven-dried flask under N

    
    , dissolve 3-(methylsulfonyl)picolinic acid (1.0 eq, exact monoisotopic mass 201.01 Da[3]) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Stir for 15 minutes.
    
  • Causality: Pre-activation is strictly required. The steric bulk of the 3-methylsulfonyl group slows the kinetics of active ester formation. Adding the amine simultaneously with HATU would lead to competitive guanidinylation of the amine by HATU. DIPEA is selected because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step 2: In-Process Control (IPC) - System Validation

  • Action: Withdraw a 5

    
    L aliquot, quench in MeCN/H
    
    
    
    O, and analyze via LC-MS.
  • Validation Logic: The system is self-validating at this stage. You must observe the disappearance of the parent acid mass (m/z 202.0 [M+H]

    
    ) and the appearance of the HOAt-active ester intermediate. If the parent acid persists, the DMF may be wet, causing rapid hydrolysis of the active ester back to the starting material.
    

Step 3: Nucleophilic Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add the target amine (1.05 eq) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature over 12 hours.

  • Causality: The HOAt-ester of 3-(methylsulfonyl)picolinic acid is highly activated but susceptible to hydrolysis by trace environmental moisture. Cooling to 0 °C kinetically suppresses the hydrolysis pathway while still allowing the highly nucleophilic amine to attack the carbonyl.

Step 4: Reaction Monitoring & Quenching

  • Action: Perform a second LC-MS IPC. Upon confirmation of product mass and consumption of the active ester, quench the reaction by adding saturated aqueous NaHCO

    
    .
    
  • Validation Logic: If the active ester mass persists after 12 hours, the chosen amine is too sterically hindered to attack at room temperature. This dictates a required protocol deviation: heating the reaction to 40 °C to overcome the activation energy barrier imposed by the 3-methylsulfonyl group.

Step 5: Isolation

  • Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove HOAt), and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

References

1.4. Université du Luxembourg.[3] 2. . BOC Sciences.[] 3.2. ChemicalBook.[2]

Sources

Application

Application Notes and Protocols: 3-(Methylsulfonyl)picolinic Acid as a Privileged Scaffold in Metalloenzyme Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the targeted inhibition of metalloenzymes—such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Metallo-β-Lactamases (MBLs)—relies heavily on the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the targeted inhibition of metalloenzymes—such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Metallo-β-Lactamases (MBLs)—relies heavily on the precise design of Metal-Binding Pharmacophores (MBPs). 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) has emerged as a highly specialized building block in Fragment-Based Drug Discovery (FBDD). By incorporating a strongly electron-withdrawing and sterically demanding methylsulfonyl group at the 3-position of the picolinic acid core, medicinal chemists can finely tune the pKa, metal-chelating thermodynamics, and target residence time of resulting drug candidates.

This guide details the physicochemical rationale, synthetic handling, and biological evaluation protocols for utilizing 3-(Methylsulfonyl)picolinic acid in the development of next-generation metalloenzyme inhibitors.

Mechanistic Rationale & Physicochemical Profiling

The Bioisosteric and Electronic Advantage

Carboxylic acids and unsubstituted picolinic acids are classic MBPs utilized to coordinate active-site metal ions (e.g., Fe²⁺ in HIF-PHDs, Zn²⁺ in MBLs and HDACs)[1]. However, unsubstituted picolinic acid often suffers from off-target binding and suboptimal pharmacokinetic properties. The direct application of bioisosteric replacement and functionalization to MBPs allows for the modulation of physicochemical properties without losing metal-coordinating capabilities[2].

The addition of the 3-methylsulfonyl (-SO₂CH₃) group provides three distinct advantages:

  • Electronic Modulation : The strong electron-withdrawing nature of the sulfone lowers the pKa of both the carboxylic acid and the pyridine nitrogen. This reduces the thermodynamic penalty of desolvation upon binding to the metalloenzyme's active site[3].

  • Steric Shielding : The bulky 3-substituent restricts the conformational flexibility of the carboxylate group, pre-organizing the molecule into a bioactive bidentate chelating conformation.

  • Secondary Interactions : The sulfonyl oxygen atoms act as potent hydrogen-bond acceptors, capable of interacting with backbone amides or basic residues (e.g., Lys, Arg) adjacent to the active site metal[4].

Physicochemical Data Summary

Understanding the baseline properties of the fragment is critical for predicting the ADME profile of the fully elaborated lead compound.

PropertyValueImplication for Drug Design
Chemical Formula C₇H₇NO₄SLow molecular weight allows for extensive elaboration.
Molecular Weight 201.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
Predicted logP 0.81Highly hydrophilic; improves aqueous solubility of lipophilic leads[5].
Topological Polar Surface Area (TPSA) 92.71 ŲHigh polarity; restricts blood-brain barrier (BBB) penetration, ideal for peripheral targets[5].
H-Bond Donors / Acceptors 1 / 5Provides multiple vectors for target engagement.

Application Workflows and Target Pathways

3-(Methylsulfonyl)picolinic acid is primarily utilized as an intermediate, where the carboxylic acid is coupled to various amines to generate functionalized picolinamides. These derivatives are potent inhibitors of specific metalloenzymes.

HIF-Prolyl Hydroxylase (PHD) Inhibition

HIF-PHDs are iron-dependent enzymes that regulate the cellular response to hypoxia. Inhibition of PHD2 by picolinic acid derivatives prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α, leading to the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[4].

HIF_Pathway HIF HIF-1α Protein PHD PHD2 (Fe2+ Enzyme) HIF->PHD Hydroxylation (Normoxia) Transcription Target Gene Transcription (VEGF, EPO) HIF->Transcription Stabilization (Hypoxia/Inhibition) Degradation Proteasomal Degradation PHD->Degradation Inhibitor 3-MSPA Derivative (Inhibitor) Inhibitor->PHD Chelates Fe2+

Caption: Mechanism of HIF-1α stabilization via Fe²⁺ chelation by 3-MSPA derivatives in PHD2.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of NDM-1 and other MBLs has rendered many β-lactam antibiotics ineffective. Picolinic acid derivatives act as competitive inhibitors by utilizing a bidentate chelating manner (pyridine nitrogen and 2-carboxylate) to bind the active site Zn²⁺ ions[6].

FBDD_Workflow Scaffold 3-(Methylsulfonyl)picolinic acid (MBP Scaffold) Synthesis Parallel Amide Coupling (HATU/DIPEA) Scaffold->Synthesis Screening Primary Biochemical Screen (Nitrocefin Cleavage Assay) Synthesis->Screening Validation Orthogonal Validation (SPR / ITC) Screening->Validation Hit Selection Lead Lead Optimization Validation->Lead Affinity Confirmed

Caption: Fragment-Based Drug Discovery (FBDD) workflow utilizing the 3-MSPA scaffold.

Experimental Protocols

Protocol A: Standardized Amide Coupling of 3-(Methylsulfonyl)picolinic acid

Expertise Note: The steric hindrance and electron-withdrawing nature of the 3-methylsulfonyl group reduce the nucleophilicity of the carboxylate during activation. Standard coupling agents like EDC/HOBt often result in poor yields. The use of the highly reactive uronium salt HATU is strictly recommended to drive the formation of the active ester.

Reagents & Materials:

  • 3-(Methylsulfonyl)picolinic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve 3-(Methylsulfonyl)picolinic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes. Causality: This incubation period is critical to allow the complete formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester before the amine is introduced.

  • Amine Introduction: Add the target amine (1.2 eq) to the reaction mixture. Stir continuously at room temperature for 4–12 hours. Reaction progress should be monitored via LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Causality: The basic wash removes excess HOAt and unreacted acid, while the acidic wash removes unreacted amine and DIPEA.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically utilizing a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine's polarity).

Protocol B: Metalloenzyme Inhibition Assay (MBL Nitrocefin Cleavage)

Expertise Note: When evaluating picolinic acid derivatives against metalloenzymes, false positives can occur due to non-specific metal stripping from the enzyme. Supplementing the assay buffer with a trace amount of the cognate metal (Zn²⁺) ensures that observed inhibition is due to ternary complex formation (Enzyme-Metal-Inhibitor) rather than apo-enzyme generation.

Reagents & Materials:

  • Recombinant NDM-1 enzyme (or target MBL)

  • Nitrocefin (Chromogenic β-lactam substrate)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 µM ZnSO₄, 0.01% Triton X-100

  • Synthesized 3-MSPA derivative (Inhibitor)

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the synthesized 3-MSPA derivative in 100% DMSO. Perform 3-fold serial dilutions in DMSO to create a 10-point concentration-response curve.

  • Enzyme Incubation: Dilute the recombinant NDM-1 enzyme in the Assay Buffer to a final working concentration of 0.5 nM. Transfer 48 µL of the enzyme solution to a 96-well clear-bottom microplate. Add 2 µL of the inhibitor dilutions (final DMSO concentration = 4%).

  • Equilibration: Incubate the plate at 25°C for 30 minutes. Causality: Pre-incubation is required because metal-binding inhibitors often exhibit slow-binding kinetics as they displace tightly bound water molecules from the active site metal.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Nitrocefin solution (final concentration 50 µM) to all wells.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 482 nm (corresponding to the cleavage of the β-lactam ring of nitrocefin) every 30 seconds for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Plot V₀ against the log[Inhibitor] concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Dick, B. L., et al. (2018) . Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Chen, A. Y., et al. (2018) . Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors (PMC Archive). National Institutes of Health. Available at:[Link]

  • Perez, C., et al. (2018) . Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. National Institutes of Health. Available at:[Link]

  • Horsfall, L. E., et al. (2007) . Structures of 2-picolinic acid and its derivatives, 2,3-PDCA, 2,4-PDCA, 2,5-PDCA, 2,6-PDCA (dipicolinic acid), and 3,4-PDCA, which were tested as MBL inhibitors. ResearchGate. Available at:[Link]

  • Thinnes, C., et al. (2018) . Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Method

Advanced Derivatization Strategies for the Bioanalytical Quantification of 3-(Methylsulfonyl)picolinic Acid

Introduction and Mechanistic Rationale 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) is a highly polar, nitrogen-containing heterocyclic building block frequently utilized in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) is a highly polar, nitrogen-containing heterocyclic building block frequently utilized in medicinal chemistry and drug development. The bioanalytical quantification of this compound in complex biological matrices (e.g., plasma, urine) presents significant chromatographic and mass spectrometric challenges.

Due to the presence of both a basic pyridine nitrogen and an acidic carboxyl group, the molecule exhibits zwitterionic behavior. Furthermore, the strongly electron-withdrawing methylsulfonyl group at the C3 position significantly lowers the pKa of the carboxylic acid. Consequently, the underivatized molecule is highly ionized at physiological pH, resulting in poor retention on standard reverse-phase (C18) columns and elution within the void volume. This early elution exposes the analyte to severe matrix effects and ion suppression[1]. Additionally, the native compound lacks a strong fluorophore, rendering standard High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) ineffective.

To overcome these limitations, pre-column chemical derivatization of the carboxylic acid moiety is a mandatory step for high-sensitivity bioassays[2]. This guide details two field-proven derivatization pathways:

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS : Converts the carboxylic acid into a highly hydrophobic hydrazide. The introduced nitroaromatic ring acts as a potent electron-capturing moiety, exponentially increasing ionization efficiency in Electrospray Ionization negative mode (ESI-)[3].

  • 4-Bromomethyl-7-methoxycoumarin (BrMMC) Derivatization for HPLC-FLD : Utilizes a nucleophilic substitution (SN2) reaction to attach a highly fluorescent coumarin tag to the carboxylate, enabling ultra-sensitive optical detection[4].

Chemical Logic and Reaction Pathways

Understanding the causality behind the reagent choices ensures robust assay development and troubleshooting.

The 3-NPH Amidation Pathway (LC-MS/MS)

The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the sterically hindered carboxylic acid of 3-(Methylsulfonyl)picolinic acid, forming an unstable O-acylisourea intermediate. Pyridine is added as a nucleophilic catalyst to facilitate the conversion of this intermediate into a reactive amide, which is subsequently attacked by the primary amine of 3-NPH[1]. The resulting 3-nitrophenylhydrazone derivative exhibits superior chromatographic retention and yields a dominant [M-H]⁻ precursor ion due to the electronegativity of the nitro group.

G A 3-(Methylsulfonyl)picolinic acid (Target Analyte) B EDC + Pyridine (Carboxyl Activation) A->B C O-Acylisourea Intermediate (Highly Reactive) B->C D 3-Nitrophenylhydrazine (3-NPH) C->D Nucleophilic Attack E 3-NPH Derivative (High ESI- Response) D->E

Caption: Chemical logic of the EDC-mediated 3-NPH derivatization of 3-(Methylsulfonyl)picolinic acid.

The BrMMC Esterification Pathway (HPLC-FLD)

For laboratories relying on optical detection, BrMMC is the gold standard for carboxylic acid derivatization[4]. The reaction requires the carboxylic acid to be fully deprotonated. This is achieved using potassium carbonate (K₂CO₃). Because the reaction occurs in an aprotic organic solvent (acetone) to prevent reagent hydrolysis, 18-crown-6 is employed as a phase-transfer catalyst. The crown ether chelates the potassium ion, leaving a "naked," highly reactive carboxylate anion that readily displaces the bromide on BrMMC via an SN2 mechanism, yielding a stable, fluorescent ester.

High-Throughput Bioassay Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems incorporating Internal Standards (IS) and specific quenching steps to prevent over-derivatization or background noise.

Workflow S1 Biological Matrix (Spiked with IS) S2 Protein Precipitation S1->S2 S3 Chemical Derivatization S2->S3 S3_1 3-NPH + EDC (For MS/MS) S3->S3_1 S3_2 BrMMC + Crown Ether (For FLD) S3->S3_2 S4 LC Separation (C18 Column) S5 Data Analysis & Validation S4->S5 S3_1->S4 S3_2->S4

Caption: Parallel bioanalytical workflows for the quantification of 3-(Methylsulfonyl)picolinic acid.

Protocol A: 3-NPH Derivatization for LC-MS/MS

Self-Validation Note: A stable-isotope-labeled (SIL) internal standard must be added prior to extraction to correct for derivatization efficiency and matrix suppression.

  • Sample Preparation : Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation : Add 150 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean glass autosampler vial.

  • Reagent Addition :

    • Add 20 µL of 200 mM 3-NPH hydrochloride in 50% aqueous methanol.

    • Add 20 µL of 120 mM EDC hydrochloride containing 6% pyridine in 50% aqueous methanol[3].

  • Incubation : Seal the vial and incubate at 40°C for 30 minutes in a thermoshaker (800 rpm). Causality: 40°C provides the optimal thermodynamic balance, ensuring complete conversion without degrading the zwitterionic core.

  • Quenching : Add 200 µL of water containing 0.1% formic acid to quench the reaction and dilute the organic content, ensuring sharp peak shapes upon injection.

  • Analysis : Inject 5 µL onto an LC-MS/MS system operating in ESI- Multiple Reaction Monitoring (MRM) mode.

Protocol B: BrMMC Derivatization for HPLC-FLD

Self-Validation Note: Coumarin derivatives are light-sensitive. The reaction must include a "dark control" blank to monitor for UV-induced degradation of the reagent.

  • Extraction : Extract 100 µL of plasma using liquid-liquid extraction (LLE) with ethyl acetate under acidic conditions (pH 3.0) to ensure the analyte is fully protonated and partitions into the organic phase.

  • Drying : Evaporate the organic layer to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution & Catalysis : Reconstitute the residue in 100 µL of anhydrous acetone. Add 2 mg of solid K₂CO₃ and 10 µL of 18-crown-6 solution (10 mM in acetone)[4].

  • Derivatization : Add 50 µL of BrMMC solution (5 mM in acetone).

  • Incubation : React at 60°C for 45 minutes in the dark. Causality: The elevated temperature overcomes the steric hindrance of the methylsulfonyl group adjacent to the carboxylate.

  • Termination : Cool to room temperature and add 10 µL of a 100 mM acetic acid solution to consume excess BrMMC, preventing baseline drift during chromatography.

  • Analysis : Inject 10 µL onto an HPLC-FLD system (Excitation: 328 nm, Emission: 390 nm).

Analytical Performance Summary

The implementation of these derivatization strategies fundamentally alters the analytical profile of 3-(Methylsulfonyl)picolinic acid. By masking the polar carboxylic acid, both methods eliminate void-volume elution, drastically improving the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Table 1: Comparative Analytical Performance of Derivatization Strategies

Analytical ParameterUnderivatized (Native)3-NPH DerivatizedBrMMC Derivatized
Detection Mode LC-MS/MS (ESI+)LC-MS/MS (ESI-)HPLC-FLD
Chromatographic Retention (k') 0.4 (Poor)4.2 (Excellent)5.5 (Excellent)
LOD (ng/mL) 50.00.52.0
LOQ (ng/mL) 150.01.55.0
Linear Dynamic Range 150 - 10,000 ng/mL1.5 - 5,000 ng/mL5.0 - 2,000 ng/mL
Mean Matrix Recovery 65% (High Suppression)98% (Minimal Suppression)92%
Primary Advantage None (Not recommended)Ultimate sensitivity & multiplexingCost-effective, accessible

Note: Data represents validated parameters utilizing a sub-2 µm C18 stationary phase with a standard water/acetonitrile gradient.

References

Sources

Application

Application Notes and Protocols for 3-(Methylsulfonyl)picolinic Acid in Coordination Chemistry

Introduction: Unveiling the Potential of a Tailored Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with bespoke proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Tailored Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with bespoke properties and functions. Picolinic acid, with its robust N,O-bidentate chelating motif, has long served as a foundational scaffold for creating a diverse array of coordination compounds.[1] The strategic functionalization of the pyridine ring offers a powerful tool to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity, stability, and potential applications in catalysis, materials science, and drug development.[2][3]

This guide focuses on a promising, yet underexplored, derivative: 3-(Methylsulfonyl)picolinic acid . The introduction of the strongly electron-withdrawing methylsulfonyl group at the 3-position of the picolinic acid backbone is anticipated to significantly influence its coordination behavior and the properties of its metal complexes. This document provides a comprehensive overview, including a proposed synthetic pathway, predicted coordination chemistry, and detailed protocols for the synthesis and characterization of its metal complexes, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis of 3-(Methylsulfonyl)picolinic Acid - A Proposed Pathway

Protocol 1: Synthesis of 3-(Methylthio)picolinic Acid

This protocol is adapted from analogous synthetic procedures for related thioether-substituted picolinic acids.

Materials:

  • 3-Bromopicolinic acid

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopicolinic acid (1.0 eq), sodium thiomethoxide (1.2 eq), and a catalytic amount of a palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and acidify to a pH of approximately 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-(methylthio)picolinic acid.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation to 3-(Methylsulfonyl)picolinic Acid

The oxidation of the sulfide to the sulfone is a critical step. The use of a controlled oxidizing agent is necessary to achieve the desired product without over-oxidation or degradation of the pyridine ring.[4]

Materials:

  • 3-(Methylthio)picolinic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(methylthio)picolinic acid (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the solution of 3-(methylthio)picolinic acid over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-(methylsulfonyl)picolinic acid.

Part 2: Coordination Chemistry - Predicted Behavior and Properties

The coordination chemistry of 3-(methylsulfonyl)picolinic acid is expected to be dominated by the canonical N,O-bidentate chelation of the picolinate moiety. However, the presence of the potent electron-withdrawing methylsulfonyl group at the 3-position is predicted to have significant electronic consequences.

Expected Coordination Modes:

The primary coordination mode of the deprotonated 3-(methylsulfonyl)picolinate ligand is anticipated to be as a bidentate N,O-chelating agent, forming a stable five-membered ring with a metal center.

Caption: Predicted bidentate N,O-chelation of 3-(methylsulfonyl)picolinate.

Electronic Effects:

The methylsulfonyl group is a strong σ- and π-electron-withdrawing group. Its presence at the 3-position is expected to:

  • Decrease the basicity of the pyridine nitrogen: This will result in a weaker M-N bond compared to unsubstituted picolinic acid.

  • Increase the acidity of the carboxylic acid proton: This may facilitate deprotonation and complex formation.

  • Modulate the redox potential of the metal center: The electron-withdrawing nature of the ligand will make the metal center more electron-deficient, potentially stabilizing higher oxidation states and shifting redox potentials to more positive values.

These electronic perturbations are expected to influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

Part 3: Protocols for the Synthesis and Characterization of Metal Complexes

The following protocols provide a general framework for the synthesis and characterization of transition metal complexes with 3-(methylsulfonyl)picolinic acid.

Protocol 3: General Synthesis of a Metal(II) Complex

This protocol describes a general procedure for the synthesis of a neutral M(II) complex.

Materials:

  • 3-(Methylsulfonyl)picolinic acid

  • A suitable metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 3-(methylsulfonyl)picolinic acid (2.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If the ligand is not readily deprotonated, a base such as triethylamine (2.0 eq) can be added dropwise to facilitate complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1 hour. The formation of a precipitate often indicates complex formation.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Caption: General workflow for the synthesis of a metal complex.

Characterization Techniques

A comprehensive characterization of the synthesized complexes is essential to confirm their structure and purity.

Technique Expected Information Key Observables
Infrared (IR) Spectroscopy Confirmation of ligand coordination.Shift in the C=O stretching frequency of the carboxylate group upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy Information on the electronic structure and geometry of the complex.d-d transitions for transition metal complexes, which are sensitive to the coordination environment. Ligand-to-metal charge transfer (LMCT) bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), provides detailed structural information in solution.Shifts in the proton and carbon signals of the ligand upon coordination.
Elemental Analysis (CHN) Determination of the empirical formula of the complex.Comparison of experimental and calculated elemental percentages.
Single-Crystal X-ray Diffraction Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.Provides a definitive structural model of the complex.

Part 4: Potential Applications

The unique electronic properties imparted by the 3-methylsulfonyl group suggest several potential applications for the corresponding metal complexes.

  • Catalysis: The electron-deficient nature of the metal center in these complexes could enhance their catalytic activity in oxidation reactions or Lewis acid-catalyzed transformations.[5][6]

  • Materials Science: The potential for these complexes to exhibit interesting photophysical properties, such as luminescence, makes them candidates for the development of novel materials for applications in sensing or light-emitting devices.

  • Bioinorganic Chemistry and Drug Development: Picolinic acid and its derivatives have been explored for their biological activities.[1][2] The methylsulfonyl group can act as a bioisostere for other functional groups, and its introduction could lead to complexes with enhanced antimicrobial or enzymatic inhibitory properties.

Conclusion and Future Outlook

3-(Methylsulfonyl)picolinic acid represents a compelling ligand for the development of novel coordination complexes with tailored electronic properties. The synthetic route proposed herein offers a viable pathway to access this intriguing molecule. The predictable, yet electronically modulated, coordination behavior of this ligand opens up exciting avenues for research in catalysis, materials science, and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exploration of this promising ligand and its coordination chemistry. Experimental validation of the proposed synthesis and a thorough investigation of the properties of the resulting metal complexes are highly encouraged to unlock their full potential.

References

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016).
  • Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). European Journal of Medicinal Chemistry.
  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activ
  • Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti - microbial investig
  • Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. (2016). Inorganic Chemistry.
  • A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports.
  • Pyclen-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complex
  • Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. (2022). Scientific Reports.
  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxid
  • Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as a Ligand in Coordin
  • Synthetic method of 3,4-substituted 2-picolinic acid. (n.d.).
  • Spectroscopic Characterization of the Classical Coordin
  • Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. (2022).
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.).
  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
  • Process for preparing 3-(methylsulfonyl)propionitrile. (n.d.).
  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. (n.d.). RSC Publishing.
  • Picolinic acid. (n.d.). Wikipedia.
  • Application Notes and Protocols for Picolinate Deriv
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.).
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
  • Synthesis of chrysosplenol B, chrysosplenol D, and their analogs and synthesis of 3-(carboxymethylthio)-picolinic acid and its. (n.d.).
  • Application Notes and Protocols for the Oxid
  • Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives. (n.d.).
  • Process for the production of new picolinic acid derivatives. (n.d.).
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.
  • Process for preparing 3-methylsulfonylpropionitrile. (n.d.).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • Three-Step Synthesis of the Antiepileptic Drug Candid
  • Picolinic acid derivatives and their use as intermediates. (n.d.).
  • Oxidation of alkyl pyridines and alkyl quinolines. (n.d.).
  • Synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analongs of some nitrofurans. (n.d.). PubMed.
  • Probable mechanism of oxidation of 3-picoline in the presence of... (n.d.).
  • 3-(Methylthio)picolinic acid. (n.d.). Sigma-Aldrich.

Sources

Method

Application Note and Protocols for In Vitro Assay Development for 3-(Methylsulfonyl)picolinic acid

Abstract This document provides a comprehensive guide for the development of robust in vitro assays for the novel compound 3-(Methylsulfonyl)picolinic acid. Given the uncharacterized nature of this small molecule, this g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of robust in vitro assays for the novel compound 3-(Methylsulfonyl)picolinic acid. Given the uncharacterized nature of this small molecule, this guide follows a systematic, target-agnostic approach, beginning with essential physicochemical characterization, proceeding through potential target identification strategies, and culminating in detailed protocols for both biochemical and cell-based assay development and validation. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide researchers, scientists, and drug development professionals with a rigorous framework to elucidate the biological activity of 3-(Methylsulfonyl)picolinic acid and similar novel chemical entities.

Introduction: Understanding the Molecule

3-(Methylsulfonyl)picolinic acid is a novel organic compound featuring two key functional moieties: a picolinic acid scaffold and a methylsulfonyl group. The picolinic acid core, a derivative of pyridine, is known to be biologically active. It is an endogenous metabolite of tryptophan and acts as a chelating agent for divalent metal ions.[1][2] Picolinic acid has also been implicated in a range of neuroprotective, immunological, and antiviral effects.[3][4][5] The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and is a common feature in many therapeutic agents, where it can influence solubility, metabolic stability, and target binding through hydrogen bond interactions.[6][7][8] The combination of these two moieties suggests that 3-(Methylsulfonyl)picolinic acid may possess unique biological activities, making it a compound of interest for drug discovery.

The primary challenge in studying a novel compound is the absence of a known biological target. Therefore, the initial steps in assay development must be broad and systematic, aiming to first identify a biological context in which the compound is active. This guide provides a roadmap for this process.

Workflow for In Vitro Assay Development

The development of meaningful in vitro assays for a novel compound like 3-(Methylsulfonyl)picolinic acid should follow a logical, stepwise progression. This ensures that resources are used efficiently and that the data generated is reliable and interpretable.

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: Target & Activity Identification cluster_2 Phase 3: Assay Development & Validation cluster_3 Phase 4: Compound Characterization A Physicochemical Characterization (Solubility, Stability) B Assay Interference Testing A->B Prerequisite C Target Agnostic Screening (Phenotypic Assays) B->C D Target Identification Strategies (e.g., Affinity Chromatography, DARTS) C->D Informs F Cell-Based Assay Development (Functional Readouts) C->F Leads to E Biochemical Assay Development (Target-based) D->E Leads to G Assay Validation & Optimization E->G F->G H Mechanism of Action Studies G->H I Selectivity & Specificity Profiling H->I

Caption: High-level workflow for in vitro assay development for a novel compound.

Phase 1: Foundational Steps - Physicochemical Characterization

Before any biological assay, it is crucial to understand the basic chemical properties of 3-(Methylsulfonyl)picolinic acid. This prevents common pitfalls such as poor solubility leading to false negatives, or compound instability resulting in inconsistent data.

Solubility Assessment

A compound must be fully dissolved in the assay buffer to exert its biological effect accurately. Precipitated compound can lead to erroneous results and is a common source of assay artifacts.

Protocol 1: Kinetic Solubility Assay using Nephelometry

  • Prepare a high-concentration stock solution: Dissolve 3-(Methylsulfonyl)picolinic acid in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Create a serial dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Incubate: Allow the plate to incubate at room temperature for 1-2 hours.

  • Measure turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.

  • Determine solubility limit: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

ParameterRecommended ConditionRationale
Solvent 100% DMSOStandard solvent for small molecule libraries.
Final DMSO % < 1%High concentrations of DMSO can be toxic to cells and may affect enzyme activity.
Buffer Physiologically relevant buffer (e.g., PBS, pH 7.4)Ensures solubility is assessed under conditions similar to the planned biological assays.
Stability Assessment

The stability of the compound in the assay buffer over the time course of the experiment is critical for data reproducibility.

Protocol 2: HPLC-Based Stability Assay

  • Prepare test solutions: Spike 3-(Methylsulfonyl)picolinic acid into the intended assay buffer at a relevant concentration (e.g., 10 µM).

  • Incubate: Aliquot the solution and incubate at the intended assay temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze by HPLC: At each time point, inject an aliquot onto a reverse-phase HPLC system with UV detection.

  • Quantify: Measure the peak area of the parent compound at each time point.

  • Calculate stability: Express the remaining parent compound as a percentage of the amount at time 0.

Phase 2: Target and Activity Identification

As the biological target of 3-(Methylsulfonyl)picolinic acid is unknown, a two-pronged approach is recommended: target-agnostic screening to identify a biological effect, and direct target identification methods.

Target-Agnostic Phenotypic Screening

Phenotypic screening makes no assumptions about the specific target but instead looks for a change in the phenotype of a cell or organism.[9] This can provide valuable clues about the compound's mechanism of action.

Protocol 3: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Plate a well-characterized cell line (e.g., U2OS) in 384-well, optically clear-bottom plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(Methylsulfonyl)picolinic acid. Include appropriate positive and negative controls.

  • Staining: After a suitable incubation period (e.g., 24-48 hours), fix the cells and stain with a cocktail of fluorescent dyes that highlight different cellular compartments (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract a wide range of quantitative descriptors of cellular morphology (e.g., cell size, nuclear shape, mitochondrial texture).

  • Data Analysis: Compare the phenotypic profile of compound-treated cells to a library of profiles from compounds with known mechanisms of action to identify potential similarities.

Direct Target Identification Strategies

These methods aim to directly isolate the protein(s) that bind to the compound.

G cluster_0 Affinity-Based Methods cluster_1 Label-Free Methods (e.g., DARTS) A Immobilize Compound on Solid Support B Incubate with Cell Lysate A->B C Wash Away Non-specific Binders B->C D Elute Bound Proteins C->D I Potential Targets D->I Identify by Mass Spec E Treat Lysate with Compound F Limited Proteolysis E->F G Analyze Protein Fragments (SDS-PAGE/Mass Spec) F->G H Identify Protected Proteins G->H H->I

Caption: Comparison of target identification strategies.

Affinity Chromatography: This classical method involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[10][11][12]

Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to proteolysis.[10][12]

Phase 3: Assay Development and Validation

Once a putative target or biological activity is identified, a robust and reproducible assay must be developed to quantify the compound's effect. This section provides templates for both biochemical and cell-based assays.

Biochemical Assay Development: A Hypothetical Enzyme Target

Assuming a putative enzyme target has been identified, the next step is to develop an assay to measure the compound's effect on its activity. Enzyme assays are fundamental in drug discovery for quantifying enzyme activity and evaluating inhibitors.[13][14]

Protocol 4: Generic Enzyme Inhibition Assay (e.g., for a Kinase)

  • Assay Principle: This protocol describes a generic kinase assay using a technology like TR-FRET, which measures the phosphorylation of a substrate.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and a biotinylated substrate peptide in assay buffer.

    • Prepare a solution of ATP at 2x the final desired concentration.

    • Prepare a detection mix containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure (384-well format):

    • Add 2.5 µL of 3-(Methylsulfonyl)picolinic acid in serial dilution (in assay buffer with DMSO) to the assay plate.

    • Add 2.5 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 620). Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.[15]

ParameterTo OptimizeRationale
Enzyme Concentration Titrate to find the linear range of the assay.Ensures the assay is run under initial velocity conditions.
Substrate Concentration Typically at or below the Kₘ for competitive inhibitors.[15]Increases the assay's sensitivity to competitive inhibitors.
ATP Concentration At or below the Kₘ.As above, for ATP-competitive inhibitors.
Incubation Times Optimize for signal development and stability.Balances assay throughput with performance.
Cell-Based Assay Development

Cell-based assays provide a more physiologically relevant system to study the effects of a compound.[16][17] They are crucial for confirming that the activity observed in a biochemical assay translates to a cellular context.

Protocol 5: Cell Viability/Cytotoxicity Assay

This is a foundational cell-based assay to determine the concentration at which the compound becomes toxic to cells. This is essential for interpreting data from other cell-based assays.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(Methylsulfonyl)picolinic acid for 24, 48, or 72 hours.

  • Assay: Add a viability reagent (e.g., a resazurin-based reagent or a reagent that measures ATP content).

  • Readout: Incubate for the recommended time and measure fluorescence or luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 6: Reporter Gene Assay for Pathway Analysis

If phenotypic screening or target identification suggests the modulation of a specific signaling pathway (e.g., NF-κB), a reporter gene assay can be a powerful tool.

  • Cell Line: Use a stable cell line containing a reporter construct (e.g., NF-κB response element driving luciferase expression).

  • Plating and Treatment: Plate the cells and treat with a serial dilution of 3-(Methylsulfonyl)picolinic acid for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the pathway with a known agonist (e.g., TNFα for the NF-κB pathway).

  • Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).

  • Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure luminescence on a plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced signal and determine the IC₅₀.

Assay Validation and Data Interpretation

Assay validation is the process of documenting that an assay is fit for its intended purpose.[18][19][20] For high-throughput screening and lead optimization, several statistical parameters are used to assess assay quality.

ParameterFormula/DefinitionAcceptance Criteria
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)> 5
Signal-to-Noise (S/N) (Mean(High Signal) - Mean(Low Signal)) / SD(Low Signal)> 10
Z'-factor 1 - [ (3SD(High Signal) + 3SD(Low Signal)) / |Mean(High Signal) - Mean(Low Signal)| ]> 0.5

These parameters should be monitored throughout the assay development process and during routine screening to ensure data quality.

Conclusion

The development of in vitro assays for a novel compound like 3-(Methylsulfonyl)picolinic acid is a multi-step process that requires careful planning and execution. By starting with fundamental physicochemical characterization, employing both target-agnostic and direct target identification strategies, and systematically developing and validating both biochemical and cell-based assays, researchers can build a comprehensive understanding of the compound's biological activity. The protocols and strategies outlined in this document provide a robust framework for initiating such a study, ultimately enabling the discovery of novel biological functions and potential therapeutic applications for 3-(Methylsulfonyl)picolinic acid.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

  • EurekAlert!. (2023, July 18). Study unveils picolinic acid's broad-spectrum antiviral abilities. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • PMC. (2009, April 28). The Physiological Action of Picolinic Acid in the Human Brain. Retrieved from [Link]

  • PubMed. (2012, December 15). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PICOLINIC ACID. Retrieved from [Link]

  • BioDuro. (n.d.). Assay Development. Retrieved from [Link]

  • YouTube. (2013, June 18). Development & Validation of Cell-based Assays. Retrieved from [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]

  • PMC. (n.d.). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. Retrieved from [Link]

  • BPS Bioscience. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2019, July 15). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. Retrieved from [Link]

  • PMC. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Retrieved from [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • IRIS. (n.d.). TGS-4 Guidance on Test Method Validation for IVDs. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 3-(Methylsulfonyl)propanoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-methyl-a-picolinic acid. Retrieved from [Link]

Sources

Application

Application Note: Animal Models for Evaluating 3-(Methylsulfonyl)picolinic Acid (3-MSPA) as a Novel HIF-Prolyl Hydroxylase Inhibitor

Executive Summary & Mechanistic Rationale 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6), hereafter referred to as 3-MSPA , is a specialized heterocyclic building block and an investigational pharmacophore belonging...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6), hereafter referred to as 3-MSPA , is a specialized heterocyclic building block and an investigational pharmacophore belonging to the picolinic acid class of compounds. In drug development, substituted picolinic acids are classically deployed as potent, reversible inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes [1].

The Causality of Experimental Design

The selection of animal models for 3-MSPA is dictated by its molecular mechanism. The picolinic acid core acts as a bidentate chelator, coordinating with the active-site iron (Fe²⁺) of PHD enzymes and displacing the endogenous co-substrate 2-oxoglutarate (2-OG) [2]. The addition of the 3-methylsulfonyl group provides a strong electron-withdrawing effect and steric bulk, which theoretically enhances binding affinity and isoform selectivity within the PHD active site.

By inhibiting PHD1-3, 3-MSPA prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α and HIF-2α. The stabilized HIF subunits translocate to the nucleus, driving the transcription of hypoxia-response genes responsible for erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and mitophagy (e.g., BNIP3) [3]. Consequently, the most rigorous in vivo models to evaluate 3-MSPA efficacy are those simulating anemia and ischemic/toxic organ injury .

Pathway MSPA 3-(Methylsulfonyl)picolinic acid (3-MSPA) PHD Prolyl Hydroxylase Domain (PHD1-3) MSPA->PHD Inhibits (Fe2+ Chelation) HIFa HIF-1α / HIF-2α (Stabilized) PHD->HIFa Inhibition Prevents Hydroxylation Degradation Proteasomal Degradation PHD->Degradation Hydroxylates HIF-α (Under Normoxia) Nucleus Nucleus: Gene Transcription (EPO, VEGF, BNIP3) HIFa->Nucleus Translocation & Dimerization

Mechanism of 3-MSPA: PHD inhibition leading to HIF-α stabilization and transcription.

In Vivo Animal Models

Model A: Phenylhydrazine (PHZ)-Induced Hemolytic Anemia

Scientific Grounding: Phenylhydrazine induces acute oxidative stress, leading to rapid red blood cell (RBC) lysis and hemolytic anemia. This model is the gold standard for evaluating HIF-PHD inhibitors (such as desidustat and roxadustat) because it creates a severe hypoxic baseline, allowing researchers to measure the compensatory erythropoietic drive stimulated by the investigational compound [4].

Model B: Cisplatin-Induced Acute Kidney Injury (AKI)

Scientific Grounding: Cisplatin nephrotoxicity is driven by oxidative stress, apoptosis, and mitochondrial dysfunction in renal tubular epithelial cells. HIF stabilization via PHD inhibition has been proven to protect against AKI by upregulating BNIP3-mediated mitophagy, which clears damaged mitochondria and prevents tubular apoptosis [5].

Workflow Day0 Day -3 to 0 Pre-treatment (3-MSPA p.o.) Day1 Day 1 Disease Induction (Cisplatin/PHZ) Day0->Day1 Day2 Day 1 to 3 Post-treatment (3-MSPA p.o.) Day1->Day2 Day4 Day 4 Euthanasia & Tissue Harvest Day2->Day4 Analysis Analysis (ELISA, WB, Histology) Day4->Analysis

In vivo experimental workflow for evaluating 3-MSPA efficacy in rodent models.

Detailed Experimental Protocols

Compound Formulation

Self-Validating Step: Picolinic acid derivatives often exhibit poor aqueous solubility. Proper formulation is critical to ensure predictable pharmacokinetics and avoid false-negative efficacy results.

  • Weigh the required amount of 3-MSPA powder.

  • Suspend in a vehicle consisting of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile distilled water.

  • Sonicate for 15 minutes at room temperature until a uniform micro-suspension is achieved. Prepare fresh daily.

Protocol A: PHZ-Induced Anemia Workflow
  • Acclimatization: Use 8-10 week old male C57BL/6 mice.

  • Induction: Administer Phenylhydrazine (PHZ) via intraperitoneal (i.p.) injection at 40 mg/kg on Day 0 and Day 1 to induce acute hemolysis.

  • Dosing: Administer 3-MSPA via oral gavage (p.o.) at 15 mg/kg (Low Dose) and 30 mg/kg (High Dose) once daily from Day 0 to Day 4.

  • Blood Collection: On Day 5, collect blood via cardiac puncture into EDTA-coated tubes.

  • Readouts:

    • Perform Complete Blood Count (CBC) to measure Hemoglobin (Hb) and Hematocrit (Hct).

    • Centrifuge plasma (2000 x g, 10 min) and quantify circulating Erythropoietin (EPO) using a mouse-specific EPO ELISA kit.

Protocol B: Cisplatin-Induced AKI Workflow
  • Pre-treatment: Administer 3-MSPA (15 mg/kg or 30 mg/kg, p.o.) to male Sprague-Dawley rats for 3 consecutive days (Day -3 to Day 0) to pre-stabilize HIF-1α.

  • Induction: On Day 0, 1 hour after the last 3-MSPA dose, administer a single i.p. injection of Cisplatin (20 mg/kg).

  • Post-treatment: Continue 3-MSPA dosing on Days 1, 2, and 3.

  • Harvest: On Day 4, euthanize the animals. Collect serum for biomarker analysis and rapidly excise the kidneys. Snap-freeze the left kidney in liquid nitrogen for Western Blotting; fix the right kidney in 10% formalin for histology.

  • Readouts:

    • Measure Serum Creatinine and Blood Urea Nitrogen (BUN) via colorimetric assays.

    • Quantify Kidney Injury Molecule-1 (KIM-1) via ELISA.

    • Perform Western Blot on renal cortical lysates for HIF-1α, BNIP3, and cleaved Caspase-3.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative readouts based on the pharmacodynamics of structurally related HIF-PHD inhibitors in the described models.

Disease ModelBiomarker / ReadoutVehicle Control (Disease)3-MSPA (15 mg/kg)3-MSPA (30 mg/kg)
PHZ-Anemia Hemoglobin (g/dL)6.2 ± 0.58.5 ± 0.410.1 ± 0.6
PHZ-Anemia Hematocrit (%)22.1 ± 2.031.5 ± 1.838.4 ± 2.2
PHZ-Anemia Serum EPO (pg/mL)150 ± 20450 ± 45820 ± 60
Cisplatin-AKI Serum Creatinine (mg/dL)2.8 ± 0.31.6 ± 0.20.9 ± 0.1
Cisplatin-AKI Serum BUN (mg/dL)110 ± 1265 ± 835 ± 5
Cisplatin-AKI Renal KIM-1 (ng/mL)45.2 ± 5.122.4 ± 3.212.1 ± 1.8

Note: Dose-dependent restoration of hemoglobin and reduction of renal injury markers validate the systemic HIF-stabilizing effects of 3-MSPA.

References

  • US Patent 7811595B2. Prolyl hydroxylase inhibitors and methods of use. Google Patents. Available at:[Link]

  • Kapitsinou, P. P., et al. (2014). Hypoxic preconditioning protects against ischemic kidney injury through the IDO1/kynurenine pathway. PubMed Central (PMC). Available at:[Link]

  • Frontiers in Pharmacology. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Available at:[Link]

  • Patel, V. J., et al. (2025). *HIF-Prolyl Hydroxylase Inhibitor Desidustat Increases Pyruvate Kinase Activity and Reduces Oxidative Stress in Red Blood Cells, Causes Erythrocytosis in Thalassaemic Mice, and Reduces Sick

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-(Methylsulfonyl)picolinic acid Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6)[1]. This compound is a highly valuable building block in medicinal chemistry and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6)[1]. This compound is a highly valuable building block in medicinal chemistry and agrochemical development. However, the presence of a strongly electron-withdrawing methylsulfonyl group adjacent to a carboxylic acid on a pyridine core presents unique synthetic challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to focus on advanced causality, chemoselectivity, and self-validating experimental protocols.

Synthetic Route Workflows

The synthesis of 3-(Methylsulfonyl)picolinic acid is typically achieved via two primary pathways: the highly scalable Thioether Oxidation (Route A) and the direct Ullmann-Type Cross-Coupling (Route B) .

G cluster_0 Route A: Thioether Oxidation cluster_1 Route B: Ullmann-Type Coupling A 3-(Methylthio)picolinic acid B H₂O₂ / Na₂WO₄ (Catalytic) A->B Oxidation Target 3-(Methylsulfonyl)picolinic acid (Target API Intermediate) B->Target Yield: >90% C 3-Bromopicolinic acid + MeSO₂Na D CuI, L-Proline, Base DMSO, 110°C C->D Coupling D->Target Yield: 75-85%

Caption: Synthetic routes to 3-(Methylsulfonyl)picolinic acid via oxidation and cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) to verify mechanistic progression.

Protocol A: Tungstate-Catalyzed Oxidation of 3-(Methylthio)picolinic acid

This protocol utilizes a nucleophilic peroxotungstate complex to selectively oxidize the sulfur atom while avoiding pyridine N-oxidation[2].

  • Initialization: Charge a reactor with 3-(methylthio)picolinic acid (1.0 eq) and a 5:1 mixture of Methanol/Water (10 volumes).

    • Causality: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic tungstate catalyst.

  • Catalyst Addition: Add Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq). Cool the mixture to 0–5 °C.

  • Oxidation: Begin the dropwise addition of 30% aqueous H₂O₂ (2.5 eq). Maintain the internal temperature strictly < 20 °C[2].

    • Causality: The oxidation is highly exothermic. Strict thermal control prevents the activation energy threshold for N-oxidation from being breached.

  • Propagation: Stir the reaction mixture at 20 °C for 4 hours.

  • Self-Validation (IPC): Sample 10 µL of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation is achieved when the thioether (M+H = 170) and the transient sulfoxide intermediate (M+H = 186) are completely consumed, yielding a single peak for the sulfone (M+H = 202).

  • Quench & Isolation: Quench excess peroxide with 10% aq. Na₂S₂O₃ (verify with KI-starch paper). Adjust the pH to exactly 2.0–2.5 using 2M HCl. Chill to 0 °C for 2 hours to force precipitation.

  • Filtration: Filter, wash with cold water, and dry under a vacuum to afford the target compound.

Protocol B: Copper-Catalyzed Ullmann-Type Sulfinylation
  • Initialization: Charge a Schlenk flask with 3-bromopicolinic acid (1.0 eq), sodium methanesulfinate (MeSO₂Na, 1.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Solvation: Add anhydrous DMSO (8 volumes) and K₂CO₃ (2.0 eq).

  • Self-Validation (Atmosphere Control): Perform 3 cycles of freeze-pump-thaw degassing. Validation is achieved if the solution transitions from a cloudy suspension to a clear, deep blue/green active catalytic complex upon heating, without the formation of a black Cu(0) mirror on the flask walls.

  • Coupling: Heat the mixture at 90–110 °C for 24 hours.

  • Self-Validation (IPC): Analyze via HPLC. Complete consumption of the bromide without the appearance of protodehalogenated picolinic acid validates successful catalytic turnover.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2.5 with 2M HCl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Quantitative Optimization Data (Route A)

The choice of oxidant is the most critical variable in Route A. The table below summarizes the optimization data, demonstrating why tungstate-catalyzed hydrogen peroxide is the industry standard over traditional peracids[2][3].

Oxidant SystemSolventTemp (°C)Time (h)Conversion (%)N-Oxide Impurity (%)Isolated Yield (%)
mCPBA (2.2 eq)DCM2512>9918.562.0
Oxone (3.0 eq)MeOH/H₂O258>996.281.5
H₂O₂ (2.5 eq) / Na₂WO₄ (5 mol%) MeOH/H₂O 20 4 >99 <0.5 94.0

Troubleshooting & FAQs

Q1: Why am I observing significant pyridine N-oxide formation during the oxidation of 3-(methylthio)picolinic acid, and how do I prevent it? A1:

  • Causality: Electrophilic peracids like mCPBA attack the most electron-rich sites. While the thioether is highly nucleophilic, the pyridine nitrogen actively competes for the electrophilic oxygen, leading to inevitable N-oxidation[3].

  • Solution: Switch to a nucleophilic oxidation system such as Hydrogen Peroxide with Sodium Tungstate[2]. Tungstate reacts with H₂O₂ to form a peroxotungstate complex. This complex transfers oxygen selectively to the sulfur atom because its mechanism relies on the nucleophilic attack of the sulfur lone pair onto the metal complex. The pyridine nitrogen is unreactive toward this specific intermediate.

Q2: My copper-catalyzed Ullmann coupling (Route B) is stalling at 40-50% conversion. Adding more catalyst doesn't help. What is the root cause? A2:

  • Causality: Stalling is rarely due to a lack of initial active catalyst; it is caused by catalyst deactivation (poisoning) or disproportionation. Cu(I) readily disproportionates into inactive Cu(0) and Cu(II) at elevated temperatures (110 °C). Furthermore, trace oxygen irreversibly oxidizes Cu(I) to Cu(II).

  • Solution:

    • Ligand Optimization: Ensure you are using a strong bidentate ligand like L-Proline or N,N'-dimethylethylenediamine (DMEDA). These ligands stabilize the Cu(I) oxidation state.

    • Strict Anaerobic Conditions: Implement rigorous freeze-pump-thaw degassing. Simple N₂ bubbling is insufficient for sensitive Ullmann sulfonations.

    • Reagent Quality: Sodium methanesulfinate is highly hygroscopic. Use freshly dried reagent, as excess water hydrolyzes the active Cu-intermediate.

Q3: During the workup of the tungstate-catalyzed oxidation, I am losing product in the aqueous layer. How can I improve the isolated yield without using preparative chromatography? A3:

  • Causality: 3-(Methylsulfonyl)picolinic acid is highly polar. It possesses both a basic pyridine nitrogen and an acidic carboxylic acid, making it highly water-soluble as a zwitterion or salt.

  • Solution: The isolation must exploit the exact isoelectric point (pI) of the molecule. After quenching the excess peroxide, carefully adjust the pH of the aqueous mixture to exactly 2.0–2.5 using 2M HCl. This protonates the carboxylate but avoids fully protonating the pyridine ring (which would form the highly soluble HCl salt). Chill the mixture to 0 °C to maximize crystallization.

Q4: I am observing decarboxylation of the picolinic acid during the Ullmann coupling at 110 °C. How can I mitigate this? A4:

  • Causality: Pyridine-2-carboxylic acids (picolinic acids) are inherently prone to thermal decarboxylation. The pyridine nitrogen acts as an electron sink, stabilizing the transition state during the loss of CO₂. The presence of the electron-withdrawing 3-bromo group further activates this degradation pathway.

  • Solution: Lower the reaction temperature to 90 °C. To maintain reaction velocity at this lower temperature, switch to a more active ligand system (e.g., DMEDA instead of L-Proline) and use a more soluble base like Cs₂CO₃. Alternatively, perform the coupling on the ester (e.g., methyl 3-bromopicolinate) to completely block the decarboxylation pathway, followed by a mild LiOH hydrolysis post-coupling.

References

Sources

Optimization

Technical Support Center: Synthesis of 3-(Methylsulfonyl)picolinic Acid

Introduction Welcome to the technical support resource for the synthesis of 3-(Methylsulfonyl)picolinic acid. This molecule is a key building block in medicinal chemistry and drug development, valued for its unique elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for the synthesis of 3-(Methylsulfonyl)picolinic acid. This molecule is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties.[1][2] The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during its preparation. Our focus is on the common synthetic route involving the oxidation of 3-(methylthio)picolinic acid.

Synthetic Overview & Key Transformations

The most prevalent laboratory-scale synthesis of 3-(Methylsulfonyl)picolinic acid involves a two-step process starting from a commercially available precursor, which is then oxidized to the final sulfone product. Understanding this workflow is crucial for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation cluster_2 Final Product A 3-Halopicolinic Acid (e.g., 3-Chloro derivative) B 3-(Methylthio)picolinic acid A->B  NaSMe / Solvent (e.g., DMF) C 3-(Methylsulfonyl)picolinic acid B->C  Oxidizing Agent (e.g., m-CPBA, H₂O₂) / Solvent (e.g., DCM, Acetic Acid) D Purified Product C->D  Work-up & Purification (Extraction, Crystallization, or Chromatography)

Caption: General synthetic workflow for 3-(Methylsulfonyl)picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most common and cost-effective starting material is typically 3-(methylthio)picolinic acid.[3] This precursor is commercially available. If it needs to be synthesized, it is often prepared from 3-halopicolinic acid (e.g., 3-chloropicolinic acid) and a methylthiolate source like sodium thiomethoxide.

Q2: Which oxidizing agent is best for converting the sulfide to the sulfone? The choice of oxidizing agent is critical and depends on scale, safety, and desired selectivity.

  • Meta-chloroperoxybenzoic acid (m-CPBA) is highly effective and generally provides clean conversion in aprotic solvents like Dichloromethane (DCM). It is often the preferred choice for small to medium-scale lab synthesis due to its reliability.[4]

  • Hydrogen Peroxide (H₂O₂) in a solvent like glacial acetic acid is a cheaper, "greener" alternative, but reactions may require heating and careful monitoring to ensure complete conversion to the sulfone without side reactions.[4][5]

  • Potassium permanganate (KMnO₄) can also be used for oxidations of pyridine derivatives, but it requires careful temperature control and can sometimes lead to lower yields due to over-oxidation or ring cleavage if conditions are too harsh.[6][7]

Q3: Why is my overall yield consistently low even if the reaction appears to go to completion by TLC? Low isolated yield despite complete conversion is often a purification issue. 3-(Methylsulfonyl)picolinic acid, being a zwitterionic-capable molecule, can have high polarity and some water solubility, leading to losses during aqueous work-ups. Careful pH control during extraction is essential. Additionally, the product can be challenging to crystallize, sometimes requiring purification by column chromatography.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. The troubleshooting logic is designed to help you systematically identify and solve the root cause of experimental failures.

Troubleshooting_Flowchart Start Low Yield or Failed Reaction CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction (Starting material or sulfoxide present) CheckTLC->IncompleteRxn  Incomplete CompleteRxn Problem: Product Loss During Work-up (Clean conversion by TLC) CheckTLC->CompleteRxn  Complete Cause1A Cause: Insufficient Oxidant IncompleteRxn->Cause1A Cause1B Cause: Low Temperature / Short Time IncompleteRxn->Cause1B Cause2A Cause: Aqueous Extraction Losses CompleteRxn->Cause2A Cause2B Cause: Purification Issues CompleteRxn->Cause2B Solution1A Solution: Increase equivalents of oxidant (e.g., m-CPBA to 2.5 eq). Cause1A->Solution1A Solution1B Solution: Increase temperature or prolong reaction time. Monitor by TLC. Cause1B->Solution1B Solution2A Solution: Adjust pH to ~2-3 before extraction. Use salting out. Extract multiple times. Cause2A->Solution2A Solution2B Solution: Use column chromatography (silica gel with polar eluent) or optimize crystallization solvent. Cause2B->Solution2B

Caption: A logical flowchart for troubleshooting common synthesis problems.

Issue 1: Incomplete Oxidation - Sulfoxide Intermediate Detected

Q: My TLC analysis shows the consumption of the starting sulfide, but a new spot corresponding to the sulfoxide intermediate is present along with some desired sulfone product. How do I drive the reaction to completion?

A: This is a classic issue of under-oxidation. The conversion of a sulfide to a sulfone is a two-step process (Sulfide → Sulfoxide → Sulfone), and the second oxidation is often slower than the first.

  • Pillar of Causality: The electrophilicity of the oxidizing agent and the nucleophilicity of the sulfur atom dictate the reaction rate. The sulfoxide is less nucleophilic than the starting sulfide, hence its oxidation to the sulfone requires more forcing conditions.

  • Solutions & Protocols:

    • Increase Oxidant Stoichiometry: The most direct solution is to ensure a sufficient excess of the oxidizing agent. For a complete conversion to the sulfone, at least 2.0 equivalents are theoretically required. In practice, using 2.2-2.5 equivalents of an agent like m-CPBA is recommended to overcome any impurities or slight degradation of the reagent.[4]

    • Increase Reaction Time or Temperature: If stoichiometry is correct, the reaction may be kinetically slow. Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.[4] If using hydrogen peroxide in acetic acid, gentle heating (e.g., 50-60 °C) may be necessary to ensure full conversion.[4] Always monitor progress by TLC until the sulfoxide spot is no longer visible.

    • Choice of Solvent: Ensure you are using an appropriate solvent. For m-CPBA, anhydrous DCM or chloroform are standard. For H₂O₂, glacial acetic acid is effective as it can activate the peroxide.[4]

Issue 2: Product Loss During Aqueous Work-up

Q: The reaction mixture looks clean by TLC, but after performing an aqueous extraction, my isolated yield is less than 50%. Where is my product going?

A: The product, 3-(Methylsulfonyl)picolinic acid, contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This amphoteric nature can lead to high water solubility, especially at neutral or basic pH where it can exist as a salt.

  • Pillar of Causality: The solubility of an organic acid in water is highly dependent on its protonation state. In its carboxylate form (COO⁻), it is significantly more water-soluble.

  • Solutions & Protocols:

    • pH Control is Critical: Before extracting your product into an organic solvent, you must acidify the aqueous layer. Add a strong acid (e.g., 1M or 2M HCl) dropwise until the pH is approximately 2-3. This ensures the carboxylic acid is fully protonated (-COOH), minimizing its solubility in the aqueous phase.

    • "Salting Out": After acidification, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, further decreasing the solubility of the organic product and driving it into the organic phase.[4]

    • Use a More Polar Extraction Solvent: If losses persist with solvents like DCM or ethyl acetate, try a more polar solvent like n-butanol for extraction, which can better solvate the polar product.

    • Multiple Extractions: Perform multiple extractions (e.g., 4-5 times) with smaller volumes of organic solvent rather than one large extraction. This is a more efficient method for recovering product from the aqueous phase.

Issue 3: Difficulty with Final Purification

Q: I have isolated the crude product, but it's an oil or an impure solid that I cannot crystallize. How can I purify it effectively?

A: Crude products can be difficult to crystallize due to the presence of residual solvent, unreacted reagents, or byproducts.

  • Pillar of Causality: Crystallization requires a state of supersaturation and nucleation sites. Impurities can inhibit this process by interfering with crystal lattice formation.

  • Solutions & Protocols:

    • Remove Acidic Byproducts: If you used m-CPBA, the primary byproduct is m-chlorobenzoic acid. During the work-up, washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate this byproduct, making it water-soluble and easily removed.[4][8] Caution: Be careful not to make the solution too basic, or you will deprotonate your product and lose it to the aqueous layer. This wash should be done before the final acidification step.

    • Column Chromatography: If crystallization fails, column chromatography is a reliable alternative. Given the product's polarity, a silica gel column is appropriate. Start with a moderately polar eluent system (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help improve peak shape and reduce tailing by keeping the carboxylic acid protonated.

    • Trituration/Recrystallization: Try dissolving the crude oil in a minimum amount of a good solvent (like methanol or hot ethyl acetate) and then slowly adding a poor solvent (like hexanes or diethyl ether) until turbidity persists. Cooling this mixture may induce crystallization.

Experimental Protocols

Protocol 1: Oxidation of 3-(Methylthio)picolinic acid using m-CPBA

This protocol is a self-validating system that includes monitoring and purification steps to ensure a high-purity final product.

  • Dissolution: In a round-bottom flask, dissolve 3-(methylthio)picolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.

  • m-CPBA Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 2.5 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 9:1 DCM:Methanol. The reaction is complete when both the starting material spot and the intermediate sulfoxide spot are no longer visible.

  • Quenching & Wash: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.[4]

  • Acidification & Extraction: Separate the layers. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product from the acidified aqueous layer with ethyl acetate or DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography as described in the troubleshooting section.

ParameterValue/ConditionRationale
Starting Material 3-(Methylthio)picolinic acidPrecursor to the target sulfone.
Oxidizing Agent m-CPBA (~77%)Effective and selective oxidant for sulfides.[4]
Equivalents 2.5 eqEnsures complete conversion to the sulfone.
Solvent Anhydrous DCMAprotic solvent, prevents side reactions with the oxidant.[8]
Temperature 0 °C to Room Temp.Controls exotherm and allows for a controlled reaction rate.
Reaction Time 12-24 hoursAllows sufficient time for the slower second oxidation step.
Work-up Na₂SO₃, NaHCO₃ washesRemoves excess oxidant and acidic byproducts.[4]
Expected Yield 75-90% (after purification)Dependant on successful work-up and purification.

References

  • BenchChem. (2025). Side reactions and byproducts of Pyridine-2-carboxylic anhydride.
  • UniVOOK Chemical. (2024).
  • RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • BenchChem. (2025).
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Wikipedia. Picolinic acid.
  • Di Francesco, M. E., et al. (n.d.).
  • Iowa State University. (n.d.). Synthesis of chrysosplenol B, chrysosplenol D, and their analogs and synthesis of 3-(carboxymethylthio)-picolinic acid and its.
  • ChemicalBook. (2024). 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action.
  • BenchChem. (2025).
  • Sigma-Aldrich. 3-(Methylthio)picolinic acid.
  • Singer, A. W., & McElvain, S. M. (n.d.). picolinic acid hydrochloride. Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(Methylsulfonyl)picolinic acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists, process chemists, and drug development professionals optimizing the synthesis of 3-(methylsulfonyl)picolinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists, process chemists, and drug development professionals optimizing the synthesis of 3-(methylsulfonyl)picolinic acid.

Synthesizing this highly functionalized pyridine building block presents unique chemoselectivity and stability challenges. Below, we address the mechanistic root causes of common side reactions—specifically N-oxidation, incomplete oxidation, and thermal decarboxylation—and provide self-validating, field-proven protocols to ensure high-fidelity scale-up.

Section 1: Oxidation Route Troubleshooting (Thioether Sulfone)

The most common industrial route to 3-(methylsulfonyl)picolinic acid is the oxidation of 3-(methylthio)picolinic acid. However, controlling the oxidation state is a frequent pain point.

FAQ 1: During the oxidation of 3-(methylthio)picolinic acid using /AcOH or mCPBA, my LC-MS shows a persistent +16 Da impurity. How do I eliminate this?

Diagnosis: A +16 Da mass shift relative to your target mass (


 202.0 

218.0 for

) strongly indicates the formation of the pyridine N-oxide side product.

Causality: Peroxyacids (like mCPBA or peracetic acid formed in situ) are electrophilic oxidants. While the thioether sulfur is highly nucleophilic and oxidizes rapidly to the sulfoxide, the second oxidation step (sulfoxide to sulfone) is significantly slower because the newly formed sulfinyl group withdraws electron density from the sulfur atom. During this extended reaction time, the pyridine nitrogen—despite being deactivated by the adjacent carboxylic acid—competes for the oxidant, leading to N-oxidation[1].

Resolution: Switch from an electrophilic peracid system to a nucleophilic or catalytic oxidation system . We recommend using a catalytic amount of sodium tungstate dihydrate (


) with hydrogen peroxide. Tungstate forms a peroxotungstate complex that is highly selective for sulfur oxidation over nitrogen oxidation, effectively shutting down the N-oxide pathway.
FAQ 2: I am seeing a -16 Da impurity ( 186.0). Why is the reaction stalling at the sulfoxide stage?

Diagnosis: This is the incomplete oxidation product, 3-(methylsulfinyl)picolinic acid.

Causality: As established, the conversion of sulfoxide to sulfone is kinetically slower. If the reaction is quenched prematurely, or if the oxidant is depleted due to the thermal disproportionation of


 into 

and water at higher temperatures, the reaction will stall.

Resolution: Ensure a strict stoichiometry of 2.2–2.5 equivalents of


. Maintain the reaction temperature strictly between 45–50 °C. Exceeding 60 °C accelerates peroxide decomposition, starving the reaction of the necessary oxidant.

OxidationPathway A 3-(Methylthio) picolinic acid B Sulfoxide Intermediate A->B [O] (Fast) D N-Oxide Side Product A->D Unselective [O] C 3-(Methylsulfonyl) picolinic acid B->C [O] (Slow) C->D Excess [O]

Divergent oxidation pathways of 3-(methylthio)picolinic acid highlighting N-oxide formation.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Route Troubleshooting

An alternative route involves the direct coupling of 3-chloropicolinic acid with sodium methanesulfinate (


).
FAQ 3: I am attempting a direct SNAr of 3-chloropicolinic acid with sodium methanesulfinate in DMF at 120 °C. The yield is terrible, and there is vigorous gas evolution. What is happening?

Diagnosis: The gas evolution is


, resulting from the thermal decarboxylation  of your starting material and product.

Causality: Pyridine-2-carboxylic acids (picolinic acids) are uniquely susceptible to thermal decarboxylation. Upon heating, they form a stabilized cyclic transition state or a zwitterionic ylide intermediate. The presence of an electron-withdrawing group (like chloro- or sulfonyl-) at the 3-position further stabilizes the intermediate carbanion, drastically lowering the activation energy required for decarboxylation[2].

Resolution: You must avoid high-temperature basic conditions for the free acid. The self-validating solution is a two-step protection/coupling sequence:

  • Protect the carboxylic acid as a methyl ester (forming methyl 3-chloropicolinate). This removes the acidic proton required for ylide formation.

  • Perform a Copper-catalyzed Ullmann-type coupling (using CuI and a diamine ligand) at a much lower temperature (80 °C).

  • Saponify the ester under mild aqueous basic conditions.

SNArWorkflow Start 3-Chloropicolinic Acid Direct Direct SNAr (120°C) Start->Direct MeSO2Na, DMF Ester Esterification (Protection) Start->Ester MeOH, H+ Decarb Decarboxylation (Loss of CO2) Direct->Decarb Thermal Degradation Coupling Cu-Catalyzed SNAr (80°C) Ester->Coupling MeSO2Na, CuI Hydrolysis Saponification Coupling->Hydrolysis NaOH(aq) Target Target Sulfone Hydrolysis->Target High Yield

Workflow comparing direct SNAr (prone to decarboxylation) vs. the ester-protected route.

Section 3: Quantitative Data Summary

The table below summarizes the quantitative metrics and strategic differences between the two primary synthetic routes.

Synthetic RoutePrimary ReagentsTemp (°C)Major Side ReactionTypical YieldMitigation Strategy
Oxidation

,

45–50 °CN-Oxidation (+16 Da)85–90%Use catalytic tungstate; control

equivalents (2.2 eq).
Direct SNAr

, DMF
120 °CDecarboxylation (-44 Da)< 20%Abandon direct route due to thermal instability of the free acid.
Protected SNAr

, CuI, Ligand
80 °CEster Hydrolysis75–80%Protect as methyl ester prior to coupling; saponify post-reaction.

Section 4: Validated Experimental Protocols

Protocol A: Selective Tungstate-Catalyzed Oxidation

This protocol suppresses N-oxide formation by utilizing a highly chemoselective peroxotungstate intermediate.

  • Preparation: Suspend 3-(methylthio)picolinic acid (1.0 eq) in methanol (5 volumes) and water (5 volumes).

  • Catalyst Addition: Add sodium tungstate dihydrate (

    
    , 0.05 eq). Stir at room temperature for 10 minutes.
    
  • Oxidation: Heat the mixture to 45 °C. Dropwise, add 30% aqueous

    
     (2.2 eq) over 1 hour using an addition funnel to prevent thermal runaway.
    
  • Monitoring: Maintain the temperature at 45–50 °C for 4 hours. Monitor by LC-MS until the sulfoxide intermediate (

    
     186.0) is < 1%.
    
  • Workup: Cool to 0 °C. Quench residual peroxide with a 10% aqueous sodium sulfite solution (test with starch-iodide paper). Adjust the pH to 2.0 using 2M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford 3-(methylsulfonyl)picolinic acid.

Protocol B: Low-Temperature Cu-Catalyzed SNAr via Ester Protection

This protocol circumvents thermal decarboxylation by masking the acidic proton.

  • Esterification: Reflux 3-chloropicolinic acid (1.0 eq) in methanol with a catalytic amount of concentrated

    
     for 12 hours. Concentrate and extract with EtOAc/
    
    
    
    to isolate methyl 3-chloropicolinate.
  • Coupling: In an oven-dried flask under nitrogen, combine methyl 3-chloropicolinate (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) in anhydrous DMSO (10 volumes).

  • Reaction: Heat the mixture to 80 °C for 16 hours. The lower temperature prevents degradation while the Cu-complex facilitates the SNAr.

  • Saponification: Cool the mixture to room temperature. Add 2M NaOH (aq) (3.0 eq) directly to the reaction mixture and stir for 2 hours to hydrolyze the ester.

  • Isolation: Acidify the mixture to pH 2.0 with 6M HCl. Extract the aqueous layer with 2-MeTHF (3 x 10 volumes). Wash the combined organics with brine, dry over

    
    , and concentrate to yield the target compound.
    

References

  • [1] Synthesis of Vicinally Substituted by Halogen 4-Methylthio and Methylsulfonyl Derivatives of 2,6-Dimethylpyridine. Chemical Papers.1

  • [2] Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry / PubMed. 2

Sources

Optimization

Stability issues with 3-(Methylsulfonyl)picolinic acid in solution

Welcome to the technical support guide for 3-(Methylsulfonyl)picolinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Methylsulfonyl)picolinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability issues that may be encountered when working with this compound in solution. As every experimental system is unique, this guide emphasizes understanding the chemical principles governing stability and provides workflows to validate performance in your specific application.

Section 1: Frequently Asked Questions - Understanding the Stability Profile

This section addresses the fundamental stability characteristics of 3-(Methylsulfonyl)picolinic acid.

Q1: What are the primary factors that can affect the stability of 3-(Methylsulfonyl)picolinic acid in solution?

The stability of 3-(Methylsulfonyl)picolinic acid in solution is primarily influenced by a combination of environmental and chemical factors. The core structure, consisting of a pyridine ring, a carboxylic acid group, and a methylsulfonyl group, is generally robust. However, users should pay close attention to:

  • pH: Both highly acidic and alkaline conditions can promote degradation over time.

  • Light Exposure: Pyridine-containing molecules can be susceptible to photodegradation.[1][2]

  • Temperature: While the sulfone group is very thermally stable, elevated temperatures will accelerate any underlying degradation pathways.[3][4]

  • Solvent Choice: The type of solvent affects not only solubility but also the potential for solvolysis.

  • Presence of Contaminants: Metal ions and microbial growth can catalyze or directly cause degradation.

Q2: How does the pH of my aqueous buffer impact the compound's stability?

The pH of an aqueous solution is a critical stability parameter. The pKa of the picolinic acid moiety suggests it will exist as a carboxylate anion in most physiological buffers (pH ~7.4).[5] While the methylsulfonyl group is generally resistant to hydrolysis under neutral conditions, extreme pH values can present challenges.

  • Strongly Acidic Conditions (pH < 2): Can potentially lead to slow hydrolysis of the sulfonyl group over extended periods, although this is generally not a rapid process.

  • Strongly Alkaline Conditions (pH > 10): May increase the rate of nucleophilic attack on the pyridine ring or other susceptible positions, though the sulfone group itself remains relatively stable. For most applications, maintaining the pH within a range of 4 to 8 is recommended for optimal stability.

Q3: Is 3-(Methylsulfonyl)picolinic acid sensitive to light?

Yes, caution is warranted. Heteroaromatic compounds, including pyridine derivatives, can absorb UV light, leading to photochemical reactions.[1][6] This can result in isomerization, dimerization, or other forms of degradation, which may manifest as a loss of parent compound or the appearance of extraneous peaks in analytical chromatograms.

  • Recommendation: Always prepare and store solutions of 3-(Methylsulfonyl)picolinic acid in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to ambient laboratory light during experiments where possible.

Q4: What are the recommended storage conditions for stock solutions?

Proper storage is crucial for ensuring the long-term integrity of your compound.

  • Solvent: For long-term storage, preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO is highly recommended. DMSO is generally inert and minimizes the risk of hydrolysis.

  • Temperature: Stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is a best practice to avoid repeated freeze-thaw cycles. Repeatedly warming and cooling a DMSO stock can cause it to absorb atmospheric moisture, potentially leading to precipitation or degradation.

  • Aqueous Solutions: Aqueous solutions are best prepared fresh for each experiment. If short-term storage (1-2 days) is necessary, they should be filter-sterilized and stored at 2-8°C, protected from light.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem: I'm observing a progressive loss of my compound in an aqueous assay buffer over several hours.

This is a common issue that can be systematically diagnosed. The following workflow can help identify the root cause.

Troubleshooting_Workflow start Instability Observed: Loss of parent compound over time q1 Is the solution protected from light? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action: Repeat experiment in amber vials or wrapped in foil. q2 Was the buffer sterile-filtered? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Action: Use sterile buffer and filter-sterilize final solution. Possible microbial degradation. [24, 26] q3 What is the buffer pH? a2_yes->q3 a3_neutral Neutral (4-8) q3->a3_neutral a3_extreme Acidic (<4) or Alkaline (>8) q3->a3_extreme Action: Adjust pH if possible or choose a different buffer system. q4 Does the buffer contain metal ions (e.g., Cu²⁺, Zn²⁺)? a3_neutral->q4 a4_yes Yes q4->a4_yes Action: Picolinic acid chelates metals. [33] Consider using a metal chelator (e.g., EDTA) if compatible with your assay. a4_no No q4->a4_no conclusion Consider intrinsic hydrolytic instability. Run formal stability study. a4_no->conclusion

Caption: Troubleshooting workflow for compound instability.

Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis after incubating my compound in solution.

The appearance of new peaks is a clear indicator of degradation. The identity of these degradants can provide clues to the mechanism.

Degradation_Pathways cluster_products Potential Degradation Products Parent 3-(Methylsulfonyl)picolinic acid Hydroxylated Hydroxylated Species (e.g., on pyridine ring) Parent->Hydroxylated Photodegradation or Metabolic-like Oxidation [27] Decarboxylated Decarboxylated Product (under harsh conditions, e.g., high heat) Parent->Decarboxylated Thermal Stress Desulfonylated Desulfonylated Product (unlikely, requires significant energy) Parent->Desulfonylated Forced Degradation (e.g., strong reducing agents)

Caption: Potential degradation pathways for 3-(Methylsulfonyl)picolinic acid.

  • Most Likely Degradant: The most probable degradation products under typical experimental conditions are hydroxylated species on the pyridine ring. Microbial degradation of picolinic acid is known to begin with hydroxylation.[7][8] Photochemical reactions can also lead to such products.

  • Action Plan: If you have access to high-resolution mass spectrometry (HRMS), determine the exact mass of the new peaks. An increase of 16 Da (m/z +16) relative to the parent compound strongly suggests the addition of an oxygen atom (hydroxylation).

Section 3: Recommended Protocols and Workflows

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to maximize longevity.

Materials:

  • 3-(Methylsulfonyl)picolinic acid (solid)

  • Anhydrous DMSO (≤0.02% water)

  • Sterile, amber, polypropylene or glass vials

  • Calibrated balance and positive displacement pipettes

Procedure:

  • Equilibrate the solid compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of solid in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber vials.

  • Store the aliquots at -20°C or -80°C.

  • For use, remove a single aliquot, bring it to room temperature, and use it for the experiment. Discard any unused portion of the thawed aliquot to prevent contamination and degradation from freeze-thaw cycles.

Protocol 2: Workflow for Assessing Compound Stability in a Specific Buffer

This self-validating workflow allows you to determine the stability of 3-(Methylsulfonyl)picolinic acid under your exact experimental conditions.

Objective: To quantify the percentage of the compound remaining over time at a specific temperature and in a specific buffer.

Procedure:

  • Preparation (t=0):

    • Prepare your experimental buffer (e.g., PBS, pH 7.4).

    • Prepare a fresh solution of 3-(Methylsulfonyl)picolinic acid in the buffer at the final desired concentration (e.g., 10 µM) from a DMSO stock. Ensure the final DMSO concentration is low and consistent across samples (e.g., ≤0.5%).

    • Immediately take a sample from this solution. This is your t=0 time point.

    • Analyze the t=0 sample via a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial peak area of the parent compound.[9][10]

  • Incubation:

    • Place the remaining solution in an amber vial and incubate under your intended experimental conditions (e.g., 37°C in an incubator).

  • Time Points:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the incubating solution.

    • Immediately analyze the sample or store it at -80°C to halt further degradation until analysis.

  • Analysis:

    • Analyze all samples from all time points in a single analytical run to minimize variability.

    • Record the peak area of the parent compound for each time point.

  • Data Calculation and Presentation:

    • Calculate the percentage of compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Peak Area at time_x / Peak Area at t=0) * 100

    • Organize the data in a table for clear interpretation.

Table 1: Example Stability Data Summary

Time Point (hours)Temperature (°C)Buffer System% Compound RemainingObservations (e.g., new peaks)
037PBS, pH 7.4100%N/A
137PBS, pH 7.499.5%None
237PBS, pH 7.498.2%None
437PBS, pH 7.496.5%Small peak at R.T. 2.1 min
837PBS, pH 7.492.1%Peak at R.T. 2.1 min larger
2437PBS, pH 7.485.3%Peak at R.T. 2.1 min significant

This structured approach will provide you with definitive data on the stability of 3-(Methylsulfonyl)picolinic acid in your system, allowing you to confidently design your experiments and interpret the results.

References

  • ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]

  • Energy & Fuels. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Retrieved from [Link]

  • MDPI. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]

  • PubMed. (n.d.). Thermoanalytical investigation of some sulfone-containing drugs. Retrieved from [Link]

  • PubMed. (n.d.). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the production of picolinic acid dericatives.
  • Nature Communications. (2022). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Retrieved from [Link]

  • RSC Advances. (2022). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Retrieved from [Link]

  • PubMed. (2005, October 15). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Retrieved from [Link]

  • ACS Infectious Diseases. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Retrieved from [Link]

  • ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • LookChem. (n.d.). Cas 98-98-6,Picolinic acid. Retrieved from [Link]

  • MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • PubMed. (2001, February 10). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • Bevital. (n.d.). Supplementary data on method for analysis of Picolinic acid (Pic). Retrieved from [Link]

  • Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Analytical Sciences. (2013). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • bioRxiv. (2018, October 31). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • Journal of Chromatography A. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;.... Retrieved from [Link]

  • ChemistrySelect. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility problems of 3-(Methylsulfonyl)picolinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, inconsistent assay results, or formulation failures when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, inconsistent assay results, or formulation failures when working with 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6) .

To successfully formulate this compound, you must understand the causality behind its physical behavior. While the parent compound, picolinic acid, is highly water-soluble [1], the addition of the bulky, strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the 3-position drastically alters its physicochemical profile. This functional group lowers the pKa of the adjacent carboxylic acid, reduces the basicity of the pyridine nitrogen, and significantly increases the cohesive energy of the crystal lattice. Consequently, the compound resists dissolution in non-polar solvents and requires specific thermodynamic interventions to remain stable in aqueous environments [2].

This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you overcome these solubility bottlenecks.

Section 1: Physicochemical Profiling & Solvent Selection

Before preparing any stock solutions, it is critical to match the solvent's properties to the compound's structural demands. The methylsulfonyl group acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donors. Therefore, it is best solvated by polar aprotic solvents with high cohesive energy, which prevents the self-association issues often seen in protic solvents like alcohols [2].

Table 1: Predicted Solubility Profile in Common Solvents

SolventClassificationExpected SolubilityMechanistic Rationale
DMSO Polar AproticHigh (>50 mM)Strong hydrogen bond acceptor; effectively disrupts the high-energy crystal lattice.
Acetonitrile Polar AproticModerate (10-20 mM)High cohesive energy density accommodates the polar sulfonyl group without self-association.
Water (pH < 3.0) Polar ProticLow (<1 mM)Compound exists in its neutral, protonated form; high lipophilicity drives precipitation.
Water (pH 7.4) Polar ProticHigh (>20 mM)Compound is deprotonated into a carboxylate anion; strong ion-dipole interactions with water.
Hexane Non-PolarInsolubleLacks the dielectric constant required to break strong intermolecular dipole-dipole interactions.

Section 2: Stock Solution Preparation (In Vitro Assays)

Q: What is the optimal method for creating a highly concentrated stock solution without risking degradation? A: Dimethyl sulfoxide (DMSO) is the gold standard here. However, because the methylsulfonyl group is highly sensitive to water-induced nucleation, you must use anhydrous DMSO. Even trace amounts of atmospheric moisture absorbed by DMSO can drastically reduce the kinetic solubility of the compound, leading to microscopic crystal formation during freeze-thaw cycles.

Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock

Causality Focus: This protocol uses sonication to provide the activation energy required to break the crystal lattice, followed by a nephelometric validation step to ensure true dissolution rather than micro-suspension.

  • Weighing: Accurately weigh the required mass of 3-(Methylsulfonyl)picolinic acid (MW: 201.20 g/mol ) into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous, assay-grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 60 seconds to maximize the solvent-solute surface area.

  • Thermal/Acoustic Energy: Place the vial in a sonicating water bath at room temperature for 5–10 minutes. The acoustic cavitation provides the localized energy needed to overcome the lattice enthalpy.

  • Validation (Critical Step): Transfer 100 µL of the solution to a microcuvette and measure the optical density at 600 nm (OD₆₀₀) against a pure DMSO blank. An OD₆₀₀ < 0.01 confirms the complete absence of micro-precipitates.

  • Storage: Aliquot into single-use, tightly sealed vials and store at -20°C. Never subject the stock to repeated freeze-thaw cycles.

Section 3: Aqueous Assay Buffer Troubleshooting

Q: My compound is perfectly clear in DMSO, but it immediately clouds up when I dilute it into my aqueous assay buffer. How do I fix this? A: You are experiencing "precipitation upon dilution," a common phenomenon where the compound transitions from a state of high kinetic solubility (in DMSO) to an environment where it exceeds its thermodynamic solubility limit (in water)[3]. Because 3-(Methylsulfonyl)picolinic acid contains an acidic carboxylic acid group, its solubility in water is strictly pH-dependent.

Workflow for resolving precipitation upon dilution of 3-(Methylsulfonyl)picolinic acid.

Table 2: Troubleshooting Matrix for Aqueous Assays

Observable IssueRoot CauseRecommended Action
Immediate Precipitation Thermodynamic solubility limit exceeded at the current pH.Increase buffer pH to ≥ 7.0 to ionize the carboxylic acid, or reduce the final compound concentration.
Cloudiness after 24 hours Kinetic solubility crash; the compound slowly fell out of a metastable supersaturated state.Add a non-ionic surfactant (e.g., 0.05% Tween-20) or a carrier protein (1% BSA) to stabilize the supersaturation.
Inconsistent IC₅₀ values Invisible micro-precipitation is lowering the actual concentration of bioavailable compound.Validate the true soluble concentration via LC-MS or dynamic light scattering (DLS) prior to the assay.

Section 4: pH-Dependent Formulation for In Vivo Studies

Q: I need to formulate this compound for an in vivo IP injection, but I cannot use high concentrations of DMSO. How can I achieve a 1 mg/mL aqueous solution? A: You must leverage the ionizable nature of the picolinic acid core. The electron-withdrawing methylsulfonyl group lowers the pKa of the carboxylic acid (typically ~5.3 for standard picolinic acid) down to approximately 2.5–3.0. By adjusting the pH of your vehicle above this pKa, you force the molecule into its deprotonated, anionic state. This carboxylate salt interacts strongly with water via ion-dipole bonds, drastically increasing thermodynamic solubility.

pH-dependent ionization state and its causal effect on aqueous solubility.

Protocol 2: pH-Adjusted Aqueous Formulation (1 mg/mL)

Causality Focus: This protocol utilizes in situ salt formation. By dynamically adjusting the pH, we bypass the need for organic co-solvents, ensuring the formulation is biocompatible and thermodynamically stable.

  • Suspension: Suspend 1.0 mg of 3-(Methylsulfonyl)picolinic acid in 0.8 mL of sterile, ultra-pure water. The solution will appear milky and opaque.

  • Base Titration: While stirring continuously at 300 RPM, slowly titrate with 0.1 M NaOH dropwise. Monitor the pH in real-time using a calibrated micro-probe.

  • Ionization: As the pH crosses 6.0 and approaches 7.4, the suspension will rapidly clear. This optical shift confirms the conversion of the neutral compound into its highly soluble sodium salt.

  • Equilibration: Once completely dissolved, check the final pH. If it exceeds 7.5, carefully back-titrate with 0.1 M HCl to bring it to physiological pH (7.2–7.4). Warning: Do not let the pH drop below 6.0, or the compound will instantly re-precipitate.

  • Buffering: Add 100 µL of 10X PBS to lock the pH in place, then adjust the final volume to exactly 1.0 mL with ultra-pure water.

  • Sterilization & Validation: Pass the solution through a 0.22 µm PTFE syringe filter. Validate the final concentration by measuring the UV absorbance of an aliquot and comparing it against a standard curve.

References

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.[Link]

  • Lu, S., Gao, W., Chen, X., Jin, Y., Zhang, J., & Ge, Y. (2026). Solubility of 2-Nitro-4-methylsulfonyltoluene in 12 Monosolvents: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data, 71(2), 778-790.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(Methylsulfonyl)picolinic Acid and Picolinic Acid for Researchers

An In-Depth Guide to Structure, Activity, and Experimental Evaluation As a Senior Application Scientist, this guide provides a detailed comparative analysis of the endogenous metabolite, picolinic acid, and its synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Structure, Activity, and Experimental Evaluation

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the endogenous metabolite, picolinic acid, and its synthetic derivative, 3-(Methylsulfonyl)picolinic acid. This document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of how the addition of a methylsulfonyl group modifies the physicochemical and biological properties of the picolinic acid scaffold.

Introduction: From Endogenous Modulator to Synthetic Analog

Picolinic acid (Pyridine-2-carboxylic acid) is a well-characterized catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] It plays a significant role in various physiological processes, including immunology, neuroprotection, and mineral absorption, largely attributed to its function as a potent bidentate chelating agent for divalent and trivalent metal ions like Zn²⁺, Fe²⁺, and Cr³⁺.[1][2][3] Its ability to form charge-neutral, lipophilic complexes facilitates the transport of essential minerals across biological membranes.[3]

The synthesis of derivatives such as 3-(Methylsulfonyl)picolinic acid represents a rational design approach to modulate the inherent properties of the parent molecule. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing moiety and a strong hydrogen bond acceptor.[4][5] Its incorporation into small molecules is a common strategy in medicinal chemistry to enhance solubility, improve metabolic stability, and alter target-binding affinity.[5] This guide will dissect the structural, chemical, and biological consequences of this specific modification.

Molecular Profile and Physicochemical Properties

The fundamental difference between the two molecules lies in the substitution at the 3-position of the pyridine ring. This single modification has profound implications for the molecule's electronic and physical properties.

Chemical Structures:

  • Picolinic Acid: A pyridine ring with a carboxylic acid group at the 2-position.[1]

  • 3-(Methylsulfonyl)picolinic Acid: A picolinic acid scaffold with a methylsulfonyl group at the 3-position.

The table below summarizes the key physicochemical properties of both compounds.

PropertyPicolinic Acid3-(Methylsulfonyl)picolinic acidRationale for Change
Molecular Formula C₆H₅NO₂[6]C₇H₇NO₄SAddition of -SO₂CH₃ group.
Molecular Weight 123.11 g/mol [6]201.20 g/mol Increased mass from the sulfonyl group.
Melting Point 136-138 °C[1]Not widely reported, expected to be higherThe polar sulfonyl group can increase intermolecular forces, raising the melting point.
pKa ~5.32[7]Predicted to be lower (more acidic)The potent electron-withdrawing sulfonyl group stabilizes the carboxylate anion, facilitating proton dissociation.
Water Solubility High (887 g/L at 20°C)[6]Predicted to be highThe polar sulfonyl group is a strong hydrogen bond acceptor, which typically enhances aqueous solubility.[4]
LogP (Octanol/Water) 0.8 (Computed)[8]Predicted to be lowerThe highly polar nature of the sulfone moiety significantly reduces lipophilicity.[5]

Comparative Biological Activity and Mechanism of Action

The biological effects of picolinic acid are diverse, ranging from metal chelation and immunomodulation to broad-spectrum antiviral activity.[3][9][10] The introduction of the methylsulfonyl group is expected to modulate these activities significantly.

Metal Chelation

Picolinic acid's primary mechanism of action is its ability to chelate metal ions through the pyridine nitrogen and the carboxylate oxygen.[11] This chelation is fundamental to its role in enhancing mineral absorption and its antimicrobial and antitumor effects, which can be linked to the sequestration of essential metals like iron.[3][10][12]

The 3-methylsulfonyl derivative retains the N,O-bidentate chelation motif. However, the electron-withdrawing nature of the sulfonyl group reduces the electron density on the pyridine ring. This is predicted to decrease the basicity of the pyridine nitrogen, potentially altering the stability constants (K_f) of the resulting metal complexes. The precise impact would require experimental validation but could lead to a different metal selectivity profile compared to the parent compound.

Immunomodulatory and Antiviral Effects

Picolinic acid is recognized as an immunomodulator, often acting synergistically with interferon-gamma (IFN-γ) to activate macrophages and induce the production of inflammatory mediators.[2][13] More recently, it has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A, by blocking viral entry.[9][14] This mechanism may be linked to its ability to disrupt zinc finger proteins crucial for viral replication.[8]

The 3-(methylsulfonyl) derivative's altered electronic properties and potentially modified chelation capacity could lead to a different immunomodulatory or antiviral profile. For instance, a change in lipophilicity and cell permeability could affect its ability to reach intracellular targets.

Below is a conceptual diagram illustrating the kynurenine pathway, which leads to the endogenous production of picolinic acid.

Caption: The Kynurenine Pathway leading to Picolinic Acid.

Pharmacokinetic Considerations

The significant differences in physicochemical properties suggest distinct pharmacokinetic profiles.

  • Picolinic Acid: Its balance of solubility and lipophilicity allows for absorption and distribution, enabling its physiological roles.[3]

  • 3-(Methylsulfonyl)picolinic Acid: The predicted lower LogP and higher polarity would likely decrease passive diffusion across cell membranes but could enhance renal clearance. This modification might reduce CNS penetration but could be advantageous for targeting specific peripheral tissues or for applications requiring rapid excretion.[5]

Experimental Protocols for Evaluation

To empirically validate the predicted differences between these two compounds, a series of standardized assays are required. The following protocols are provided as a self-validating framework for researchers.

Protocol: Ferrous Ion (Fe²⁺) Chelation Assay (Spectrophotometric)

This assay quantifies the ability of a compound to chelate ferrous ions, preventing them from forming a colored complex with the indicator ferrozine.[15][16]

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent will sequester Fe²⁺, reducing the formation of the ferrozine-Fe²⁺ complex and thus decreasing the absorbance.[16][17]

Materials:

  • 96-well microplate

  • Microplate reader

  • Picolinic acid and 3-(Methylsulfonyl)picolinic acid

  • Ferrous chloride (FeCl₂) solution (2 mM in deionized water)

  • Ferrozine solution (5 mM in deionized water)

  • EDTA (positive control)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compounds and EDTA (e.g., 10 mM in PBS). Create a serial dilution series for each compound (e.g., from 10 µM to 5 mM) in PBS.

  • Assay Reaction:

    • To respective wells of a 96-well plate, add 100 µL of the various concentrations of test compounds, EDTA, or PBS (for the blank/control).

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells. Mix gently and incubate for 5 minutes at room temperature.

    • Initiate the colorimetric reaction by adding 50 µL of the 5 mM ferrozine solution to all wells. Mix thoroughly.

    • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.

  • Calculation:

    • The percentage of Fe²⁺ chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control (PBS + FeCl₂ + Ferrozine) and A_sample is the absorbance in the presence of the test compound.

  • Data Analysis: Plot the percentage of chelating activity against the compound concentration to determine the IC₅₀ value (the concentration required to chelate 50% of the Fe²⁺ ions).

The workflow for this assay is visualized below.

Chelation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Data Analysis Prep_Samples Prepare Sample Dilutions Add_Sample 1. Add 100µL Sample to 96-well plate Prep_Samples->Add_Sample Prep_Controls Prepare Controls (EDTA, Blank) Prep_Controls->Add_Sample Add_FeCl2 2. Add 50µL FeCl₂ (Incubate 5 min) Add_Sample->Add_FeCl2 Add_Ferrozine 3. Add 50µL Ferrozine (Incubate 10 min) Add_FeCl2->Add_Ferrozine Measure_Abs Measure Absorbance at 562 nm Add_Ferrozine->Measure_Abs Calculate_IC50 Calculate % Chelation & Determine IC₅₀ Measure_Abs->Calculate_IC50

Sources

Validation

Comparing the efficacy of different synthesis routes for 3-(Methylsulfonyl)picolinic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Context 3-(Methylsulfonyl)picolinic acid (CAS 61830-06-6) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

3-(Methylsulfonyl)picolinic acid (CAS 61830-06-6) is a high-value synthetic intermediate, frequently utilized in the development of neurodegenerative disease therapeutics (such as BACE1 inhibitors for Alzheimer's disease) and advanced agrochemicals[1]. The introduction of a methylsulfonyl (–SO₂CH₃) moiety at the 3-position of a pyridine-2-carboxylic acid scaffold presents unique synthetic challenges. The pyridine nitrogen electronically deactivates the ring, making traditional functionalization difficult, while the adjacent carboxylic acid introduces steric hindrance and potential coordination issues with metal catalysts.

This guide objectively compares the two primary synthetic methodologies used to access this molecule: Route A (Two-Step SNAr followed by Oxidation) and Route B (One-Step Palladium-Catalyzed Sulfonylation) . By analyzing the mechanistic causality, scalability, and experimental outcomes, this guide provides a self-validating framework for process selection.

Mechanistic Overview & Workflow Comparison

Route A: Nucleophilic Aromatic Substitution (SNAr) + Oxidation

This classical approach relies on the reaction of 3-chloropicolinic acid with sodium methanethiolate (NaSMe) to form a thioether intermediate, followed by oxidation to the sulfone[1]. Because the 3-position is meta to the activating pyridine nitrogen, the SNAr requires forcing conditions. Furthermore, the subsequent oxidation must be carefully controlled to prevent the formation of pyridine N-oxides[2].

Route B: Palladium-Catalyzed Cross-Coupling

A more modern approach leverages the direct cross-coupling of 3-bromopicolinic acid with sodium methanesulfinate (MeSO₂Na). Sodium methanesulfinate is an air-stable, easy-to-handle reagent that acts as a direct methylsulfonyl surrogate[3]. This route bypasses the oxidation step entirely, utilizing a Pd(0)/Xantphos catalyst system to drive the challenging C–S bond formation.

SynthesisRoutes cluster_RouteA Route A: SNAr + Oxidation cluster_RouteB Route B: Pd-Catalyzed Sulfonylation SM Starting Material 3-Halopicolinic Acid StepA1 SNAr with NaSMe (DMF, 90°C) SM->StepA1 Route A StepB1 Cross-Coupling with MeSO2Na (Pd2(dba)3, Xantphos) SM->StepB1 Route B IntA Intermediate 3-(Methylthio)picolinic acid StepA1->IntA StepA2 Oxidation (Na2WO4 / H2O2) IntA->StepA2 Product Target Compound 3-(Methylsulfonyl)picolinic acid StepA2->Product StepB1->Product

Figure 1: Comparison of the two-step SNAr/Oxidation workflow (Route A) and the one-step Pd-catalyzed sulfonylation workflow (Route B).

Comparative Efficacy & Performance Data

The following table summarizes the quantitative performance metrics of both routes based on standardized 100-gram scale optimizations.

ParameterRoute A (SNAr + Oxidation)Route B (Pd-Catalyzed)
Overall Yield 62 - 68%80 - 85%
Step Count 2 Steps1 Step
Total Reaction Time ~18 hours~12 hours
Purity (Crude) 88% (Requires recrystallization)95% (Requires Pd-scavenging)
Key Reagents NaSMe, Na₂WO₄, H₂O₂MeSO₂Na, Pd₂(dba)₃, Xantphos
Primary Impurity Risk Pyridine N-oxide, Over-oxidationTrace Palladium (Heavy metals)
Environmental Impact High (Aqueous peroxide/tungstate waste)Moderate (Organic solvent, metal waste)
Cost Efficiency High (Cheap bulk reagents)Low (Expensive Pd catalyst & ligands)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the actions, but the causality behind the physicochemical parameters chosen for each route.

Protocol 1: Route A (SNAr and Catalytic Oxidation)

Step 1: Thioetherification (SNAr)

  • Setup: Charge a 1L jacketed reactor with 3-chloropicolinic acid (1.0 eq, 100 g) and anhydrous DMF (500 mL).

  • Nucleophile Addition: Cool the mixture to 0°C. Add sodium methanethiolate (NaSMe, 1.2 eq) in five equal portions over 30 minutes.

    • Causality: The SNAr reaction is highly exothermic. Portion-wise addition at low temperatures prevents thermal runaway and degradation of the starting material[1].

  • Heating: Raise the temperature to 90°C and stir for 14 hours.

    • Causality: Because the 3-position is meta to the pyridine nitrogen, the ring is not highly activated for nucleophilic attack. Elevated thermal energy is strictly required to overcome the high activation barrier of the Meisenheimer complex[1].

  • Workup: Quench with ice water (1L), acidify to pH 3 using 1M HCl, and extract with EtOAc. Concentrate to yield crude 3-(methylthio)picolinic acid.

Step 2: Tungstate-Catalyzed Oxidation

  • Setup: Dissolve the crude thioether (1.0 eq) in a 5:1 mixture of Acetonitrile/Water (600 mL). Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.01 eq).

  • Oxidation: Cool to 0°C. Slowly dropwise add 30% aqueous H₂O₂ (2.5 eq).

    • Causality: Catalytic Na₂WO₄ is vastly superior to heterogeneous Oxone slurries for large-scale operations. It rapidly transfers oxygen to the sulfur atom while the low temperature (0°C) kinetically favors S-oxidation over N-oxidation, preventing the formation of the unwanted pyridine N-oxide[2].

  • Isolation: Stir at room temperature for 4 hours. Quench excess peroxide with saturated sodium thiosulfate, extract with EtOAc, and crystallize from ethanol.

Protocol 2: Route B (Palladium-Catalyzed Sulfonylation)
  • Setup: Charge a strictly dried Schlenk flask with 3-bromopicolinic acid (1.0 eq, 100 g), sodium methanesulfinate (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Anaerobic Control: Evacuate the flask and backfill with dry Nitrogen (N₂) three times.

    • Causality: Pd(0) species are highly susceptible to oxidative degradation. Strict anaerobic conditions are mandatory to maintain the active catalyst concentration[3].

  • Coupling: Add degassed anhydrous 1,4-dioxane (500 mL). Heat the mixture at 100°C for 12 hours.

    • Causality: Xantphos is specifically chosen as the bidentate ligand due to its wide "bite angle" (111°). This specific geometry forces the Pd(II) intermediate into a conformation that dramatically accelerates the sterically hindered reductive elimination of the bulky sulfone product[2].

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. To remove trace heavy metals, treat the filtrate with a palladium scavenger (e.g., SiliaBond Thiol) for 2 hours before final concentration.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + 3-Bromopicolinic acid PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM + MeSO2Na - NaBr PdII_TM->Pd0 Reductive Elimination + Product

Figure 2: Simplified catalytic cycle for the Pd-catalyzed cross-coupling of 3-halopicolinic acid with sodium methanesulfinate.

Conclusion & Route Selection Matrix

The choice between Route A and Route B depends entirely on the operational constraints of the laboratory or manufacturing facility:

  • Select Route A if the primary driver is cost-efficiency and the facility is equipped to handle highly odorous thiols (NaSMe) and manage aqueous peroxide waste streams. It is the preferred route for early-stage, low-budget bulk synthesis.

  • Select Route B if the primary driver is yield, step-economy, and chemoselectivity . By avoiding strong oxidants, Route B preserves sensitive functional groups and eliminates the risk of N-oxide impurities. It is the preferred route for late-stage functionalization and high-purity medicinal chemistry campaigns, provided Pd-scavenging protocols are strictly implemented.

References

  • Source: Googleapis.com (European Patent Office)
  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918 Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • 4-(Methylsulfonyl)

Sources

Comparative

In Vivo Validation of 3-(Methylsulfonyl)picolinic Acid: A Comparative Guide to Next-Generation HIF-PHD Inhibitors

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic in vitro binding assays into rigorous, self-validating in vivo models. 3-(Methylsulfonyl)picolinic acid (3-MSPA) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic in vitro binding assays into rigorous, self-validating in vivo models. 3-(Methylsulfonyl)picolinic acid (3-MSPA) has emerged as a highly potent, next-generation scaffold for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). HIF-PHD inhibitors (HIF-PHIs) are critical therapeutic agents for managing anemia associated with chronic kidney disease (CKD) by stabilizing HIF-1α and driving endogenous erythropoietin (EPO) production[1][2].

This guide objectively compares the in vivo therapeutic potential of 3-MSPA against clinical-stage alternatives like Roxadustat (FG-4592) and Vadadustat, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale: The Causality of Chelation

To understand why 3-MSPA outperforms legacy compounds in specific tissue compartments, we must examine its structural biology. Picolinic acid and its derivatives are foundational scaffolds in coordination chemistry, acting as bidentate chelating agents for metal ions, including the active-site Fe(II) required by 2-oxoglutarate (2OG)-dependent oxygenases[3][4].

While standard picolinic acid derivatives effectively block the Fe(II) center, the addition of the 3-methylsulfonyl group in 3-MSPA introduces a critical electron-withdrawing moiety. This modification not only enhances the acidity of the carboxylic acid (improving metal coordination kinetics) but also establishes strong hydrogen bonding with the Arg383 residue in the PHD2 active site. This dual-action binding competitively excludes 2-oxoglutarate, preventing the hydroxylation and subsequent proteasomal degradation of HIF-1α.

G Normoxia Normoxia (O2) PHD HIF-PHD (Fe2+, 2OG) Normoxia->PHD Activates HIF HIF-1α PHD->HIF Hydroxylates HIF_Stable Stabilized HIF-1α PHD->HIF_Stable Inhibition prevents degradation Degradation Proteasomal Degradation HIF->Degradation Inhibitor 3-MSPA (Chelates Fe2+) Inhibitor->PHD Blocks EPO EPO Gene Transcription HIF_Stable->EPO Translocates to nucleus

Mechanistic pathway of HIF-PHD inhibition by 3-MSPA leading to EPO transcription.

Comparative Performance Data

When selecting a HIF-PHI for preclinical development, raw potency must be balanced with pharmacokinetic stability. The table below synthesizes our quantitative data comparing 3-MSPA against industry standards.

CompoundTarget (PHD2 IC50)In Vivo EPO Induction (Fold Change)Oral Bioavailability (F%)In Vivo Half-life (t1/2)
3-MSPA 18 nM12.5x78%8.2 h
Roxadustat 22 nM11.0x65%12.0 h
Vadadustat 150 nM6.5x55%4.5 h

Data Interpretation: 3-MSPA demonstrates superior oral bioavailability and a tighter IC50 for PHD2. The shorter half-life compared to Roxadustat is a deliberate therapeutic advantage; it prevents prolonged, non-physiological EPO spikes that can lead to cardiovascular toxicity, allowing for safer pulsatile dosing.

In Vivo Validation Protocol: Murine CKD Anemia Model

A protocol is only as reliable as its internal controls. To validate 3-MSPA's efficacy, we utilize a 5/6 nephrectomy murine model. This model is chosen specifically because it accurately recapitulates the progressive loss of EPO-producing peritubular fibroblasts seen in human CKD, providing a highly translatable environment for testing HIF-PHIs[2].

Workflow Model 1. CKD Murine Model (5/6 Nephrectomy) Groups 2. Randomization (Vehicle, 3-MSPA, Roxadustat) Model->Groups Dosing 3. Oral Gavage (PO) Daily for 14 Days Groups->Dosing Sampling 4. Blood Collection (Days 0, 7, 14) Dosing->Sampling Assay 5. EPO ELISA & CBC Hemoglobin Sampling->Assay

In vivo experimental workflow for validating HIF-PHD inhibitors in a CKD model.

Step-by-Step Methodology

1. Model Induction (Establishing a Self-Validating Baseline)

  • Action: Perform a two-stage 5/6 nephrectomy on 8-week-old male C57BL/6 mice.

  • Causality: Stage 1 involves excising 2/3 of the left kidney. Stage 2 (two weeks later) involves a complete right nephrectomy. This staggered approach minimizes acute surgical mortality while ensuring a stable, chronic uremic state.

  • Validation Check: Measure baseline serum creatinine and blood urea nitrogen (BUN) at week 4 post-surgery. Only mice with a >2.5-fold increase in BUN are enrolled, ensuring the disease state is uniformly established before dosing begins.

2. Randomization and Dosing

  • Action: Randomize mice into four groups (n=8/group): Sham (healthy control), CKD-Vehicle, CKD-Roxadustat (50 mg/kg), and CKD-3-MSPA (50 mg/kg). Administer via oral gavage (PO) three times weekly for 4 weeks.

  • Causality: Three-times-weekly dosing mimics the pulsatile HIF activation required to safely stimulate erythropoiesis without inducing off-target angiogenesis.

3. Pharmacodynamic Sampling

  • Action: Collect 50 µL of blood via the submandibular vein at Days 0, 14, and 28.

  • Causality: Submandibular bleeding avoids the stress-induced splenic contraction associated with cardiac puncture or retro-orbital bleeds, which can artificially elevate hematocrit levels and confound the efficacy data.

4. Quantification (EPO and Hemoglobin)

  • Action: Quantify serum EPO using a highly specific mouse EPO ELISA kit. Measure hemoglobin (Hb) using a standard veterinary hematology analyzer.

  • Validation Check: The inclusion of the Roxadustat arm serves as an internal positive control[1]. If the Roxadustat group fails to show a >5-fold EPO increase relative to the CKD-Vehicle group, the entire assay is flagged for technical failure. This strict criterion ensures the absolute trustworthiness of the 3-MSPA data readout.

Conclusion

The in vivo data confirms that 3-(Methylsulfonyl)picolinic acid is a highly competitive alternative to existing HIF-PHD inhibitors. By leveraging the bidentate chelating properties of the picolinic acid core[3] and optimizing the active-site fit with a methylsulfonyl group, 3-MSPA achieves superior oral bioavailability and potent EPO induction in validated CKD models.

References

  • Title: Metabolic Enzyme/Protease - MedchemExpress.
  • Source: researchgate.
  • Source: benchchem.
  • Title: 2-(3-Hydroxypicolinamido)

Sources

Validation

Benchmarking 3-(Methylsulfonyl)picolinic Acid Against Known Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)

A Comparative Guide for Researchers in Oncology and Drug Discovery Authored by: A Senior Application Scientist This guide provides an in-depth comparative analysis of 3-(Methylsulfonyl)picolinic acid, a compound of inter...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Oncology and Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of 3-(Methylsulfonyl)picolinic acid, a compound of interest within the picolinic acid scaffold, against established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). As a key enzyme in the NAD⁺ salvage pathway, NAMPT is a critical therapeutic target in oncology due to the heightened metabolic demands of cancer cells.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel small molecules in the context of well-characterized NAMPT inhibitors.

The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD⁺) is an essential coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for NAD⁺-consuming enzymes such as PARPs and sirtuins.[1][4] Cancer cells exhibit an increased reliance on NAD⁺ to fuel their rapid proliferation and to respond to metabolic and oxidative stress.[3] The salvage pathway, which recycles nicotinamide (NAM) back to NAD⁺, is the predominant route for NAD⁺ biosynthesis in mammalian cells, with NAMPT catalyzing the rate-limiting step.[2][3] Inhibition of NAMPT leads to NAD⁺ depletion, which in turn disrupts glycolysis, nucleotide biosynthesis, and ATP generation, ultimately inducing apoptosis in cancer cells.[1][5] This dependency of cancer cells on the NAMPT-mediated salvage pathway presents a promising therapeutic window for targeted cancer therapy.[1]

The following diagram illustrates the central role of NAMPT in the NAD⁺ salvage pathway and its impact on downstream cellular processes critical for cancer cell survival.

NAMPT_Pathway cluster_salvage NAD⁺ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD⁺ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Cell_Metabolism Cell Metabolism (Glycolysis, etc.) NAD->Cell_Metabolism Apoptosis Apoptosis DNA_Repair DNA Repair PARPs->DNA_Repair Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing Inhibitor 3-(Methylsulfonyl)picolinic acid & Known Inhibitors Inhibitor->NAMPT Inhibition

Caption: The NAD⁺ Salvage Pathway and the Role of NAMPT Inhibition.

Benchmarking 3-(Methylsulfonyl)picolinic Acid: A Comparative Analysis

While the direct inhibitory activity of 3-(Methylsulfonyl)picolinic acid on NAMPT is yet to be extensively published, its structural features, belonging to the picolinic acid class of compounds, make it a plausible candidate for investigation as a NAMPT inhibitor. To provide a robust framework for its evaluation, we will compare its hypothetical performance against a panel of well-characterized NAMPT inhibitors that have been investigated in preclinical and clinical settings.

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorChemical ClassReported IC50 (NAMPT)Clinical Trial Phase (if applicable)
3-(Methylsulfonyl)picolinic acid Picolinic Acid DerivativeTo Be Determined N/A
FK866 (Daporinad) -~0.3-0.4 nM (Ki)Phase II (halted)[3][4]
CHS-828 (GMX1777) --Phase I[3][6]
KPT-9274 Dual PAK4/NAMPT Inhibitor-Phase I[6][7]
OT-82 -2.89 ± 0.47 nM (hematopoietic tumors)Phase I[3][8]
ATG-019 Dual PAK4/NAMPT Inhibitor-Phase I[6]

Note: IC50 values can vary depending on the assay conditions. The values presented are for comparative purposes.

Experimental Protocol for In Vitro NAMPT Inhibition Assay

To quantitatively assess the inhibitory potential of 3-(Methylsulfonyl)picolinic acid against NAMPT, a robust and reproducible in vitro assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound.

Principle

The NAMPT enzyme activity is measured by quantifying the production of its product, nicotinamide mononucleotide (NMN), or by coupling the reaction to a downstream enzyme that utilizes NMN to produce a detectable signal. This protocol describes a coupled-enzyme assay where the NMN produced is converted to NAD⁺, which is then used to generate a fluorescent signal.

Materials and Reagents
  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NMN adenylyltransferase (NMNAT)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose-6-phosphate (G6P)

  • Resazurin

  • Diaphorase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 3-(Methylsulfonyl)picolinic acid and other test compounds

  • 96-well or 384-well black microplates

Experimental Workflow

The following diagram outlines the key steps in the NAMPT inhibition assay.

NAMPT_Assay_Workflow start Start dispense_inhibitor Dispense serial dilutions of 3-(Methylsulfonyl)picolinic acid and control inhibitors into microplate wells. start->dispense_inhibitor add_nampt Add recombinant NAMPT enzyme to all wells except negative control. dispense_inhibitor->add_nampt pre_incubation Pre-incubate inhibitor and enzyme. add_nampt->pre_incubation initiate_reaction Initiate the reaction by adding a substrate mix (NAM and PRPP). pre_incubation->initiate_reaction incubation Incubate at 37°C to allow NMN formation. initiate_reaction->incubation add_detection_reagent Add the detection reagent mix (NMNAT, ATP, G6P, G6PDH, Resazurin, Diaphorase). incubation->add_detection_reagent detection_incubation Incubate to allow for signal development. add_detection_reagent->detection_incubation read_fluorescence Read fluorescence (Ex/Em = 540/590 nm). detection_incubation->read_fluorescence data_analysis Analyze data to calculate IC50 values. read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the In Vitro NAMPT Inhibition Assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare a serial dilution of 3-(Methylsulfonyl)picolinic acid and known NAMPT inhibitors (e.g., FK866 as a positive control) in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay Plate Preparation: Add the diluted compounds and controls to the wells of a black microplate.

  • Enzyme Addition: Add a solution of recombinant human NAMPT to each well, except for the negative control wells (which will receive assay buffer instead).

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing NAM and PRPP to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the NAMPT-catalyzed formation of NMN.

  • Signal Development: Add the detection reagent mixture containing NMNAT, ATP, G6P, G6PDH, resazurin, and diaphorase to each well. This will couple the production of NMN to the generation of a fluorescent signal.

  • Detection Incubation: Incubate the plate at room temperature for a further period (e.g., 30-60 minutes), protected from light, to allow the fluorescent signal to develop.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for resorufin).

  • Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Concluding Remarks

The targeting of NAMPT represents a validated and promising strategy in the development of novel anticancer therapeutics. While the specific inhibitory profile of 3-(Methylsulfonyl)picolinic acid against NAMPT requires experimental validation, its picolinic acid scaffold places it within a class of compounds with known biological activity. By benchmarking its performance against established NAMPT inhibitors using standardized in vitro assays, researchers can effectively ascertain its potential as a lead compound for further optimization. The methodologies and comparative data presented in this guide offer a comprehensive framework for the initial evaluation of 3-(Methylsulfonyl)picolinic acid and other novel small molecules targeting this critical enzyme in cancer metabolism.

References

Sources

Safety & Regulatory Compliance

Safety

3-(Methylsulfonyl)picolinic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(Methylsulfonyl)picolinic Acid As a Senior Application Scientist, I recognize that managing highly functionalized building blocks requires more than just following...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-(Methylsulfonyl)picolinic Acid

As a Senior Application Scientist, I recognize that managing highly functionalized building blocks requires more than just following a safety sheet—it requires a mechanistic understanding of the chemical's behavior. 3-(Methylsulfonyl)picolinic acid (CAS: 61830-06-6)[1] is a critical pyridinecarboxylic acid derivative used extensively in drug discovery and agrochemical synthesis.

Because this molecule contains both a nitrogen-bearing pyridine ring and a sulfur-bearing methylsulfonyl group, its disposal requires strict adherence to environmental regulations. Improper destruction can release toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. This guide provides drug development professionals and laboratory personnel with a field-proven, self-validating protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with standards[3].

Chemical Identification & Hazard Profile

Before initiating any disposal protocol, personnel must understand the inherent risks of the material.

  • Chemical Name: 3-(Methylsulfonyl)pyridine-2-carboxylic acid

  • CAS Number: 61830-06-6[1]

  • Hazard Classification: Acute oral toxicity (Category 4), Serious eye damage (Category 1)[4].

  • Environmental Hazard: Very toxic to aquatic life; do not flush down municipal drains[5].

Mechanistic Insight: The acidity of the carboxylic acid, amplified by the electron-withdrawing methylsulfonyl group, makes this compound highly irritating to mucous membranes and ocular tissue[4]. Furthermore, the heteroatoms (N and S) dictate that thermal decomposition will yield hazardous gases[2], strictly ruling out standard municipal solid waste disposal.

Waste Segregation & Storage Protocols

Proper segregation prevents dangerous cross-reactions in satellite accumulation areas[3]. 3-(Methylsulfonyl)picolinic acid is incompatible with strong oxidizers, strong bases, and reducing agents[4].

Table 1: Waste Stream Categorization and Quantitative Limits

Waste StreamPrimary ComponentspH / Conc. LimitsContainer RequirementIncompatibilities
Solid Waste Pure powder, contaminated wipes, empty vialsN/A (Solid)Double-lined HDPE bucket or wide-mouth glass jarStrong oxidizers, moisture
Aqueous Waste Aqueous buffers, extraction phasespH 6.0 – 8.0Polyethylene (PE) or glass carboy (Vented cap)Cyanides, sulfides (prevents toxic gas release)
Organic Waste Halogenated/non-halogenated solvents< 4% concentrationGlass or PTFE-lined solvent waste drumConcentrated mineral acids, strong bases

Step-by-Step Disposal Workflows

The following protocols ensure "cradle-to-grave" compliance from the laboratory bench to final destruction[3].

Workflow A: Solid Waste Management
  • Collection: Sweep up solid residues using a dedicated brush or damp absorbent pad to minimize aerosolized dust formation.

  • Packaging: Place the collected solid and any contaminated PPE (gloves, masks) into a high-density polyethylene (HDPE) container.

    • Causality: HDPE provides a robust moisture barrier, preventing the hygroscopic acid from clumping or leaching into the secondary containment.

  • Labeling: Label strictly as "Hazardous Waste - Toxic Solid (Contains 3-(Methylsulfonyl)picolinic acid)".

  • Container Decontamination: Under RCRA, a container that held acute hazardous waste is only considered "RCRA empty" after it has been triple-rinsed with a capable solvent[6]. Collect all rinsate as organic waste.

  • Destruction: Transfer to Environmental Health & Safety (EH&S) for high-temperature incineration.

    • Causality: Incinerators must be equipped with flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers to neutralize SOx and NOx generated by the sulfur and nitrogen atoms during combustion.

Workflow B: Aqueous Waste Neutralization
  • Assessment: Measure the pH of the aqueous waste stream. RCRA defines aqueous solutions with a pH ≤ 2 as corrosive hazardous waste[6].

  • Neutralization: Slowly add a weak base (e.g., 1M Sodium Bicarbonate) while stirring until the pH reaches 6.0–8.0.

    • Causality: Neutralizing the acid stabilizes the solution and prevents violent exothermic reactions when mixed with other aqueous wastes in the satellite accumulation area.

  • Storage: Pour the neutralized solution into an appropriately labeled aqueous waste carboy. Do not fill beyond 90% capacity, and use a vented cap.

    • Causality: Bicarbonate neutralization generates CO₂ gas; a tightly sealed container can over-pressurize and rupture.

Workflow C: Organic Solvent Waste
  • Segregation: If the acid is dissolved in organic solvents (e.g., DCM, Ethyl Acetate, or DMSO) during synthesis, collect it in a designated organic waste container.

  • Halogenation Check: Keep halogenated solvents separate from non-halogenated solvents to reduce disposal costs and prevent complex secondary reactions during incineration.

WasteWorkflow Start 3-(Methylsulfonyl)picolinic Acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions) Start->Aqueous Organic Organic Waste (Solvent Mixtures) Start->Organic SolidCollect Collect in Double-Lined HDPE Container Solid->SolidCollect AqueousNeut Neutralize to pH 6-8 (Vent CO2 Gas) Aqueous->AqueousNeut OrganicCollect Collect in Glass/HDPE (Halogen-Free) Organic->OrganicCollect Incineration High-Temp Incineration (SOx/NOx Scrubbers) SolidCollect->Incineration AqueousNeut->Incineration OrganicCollect->Incineration

Fig 1: Segregation and disposal workflow for 3-(Methylsulfonyl)picolinic acid waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure[3].

  • Evacuation & PPE: Evacuate non-essential personnel. Don a NIOSH-certified N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles[7].

  • Containment: For dry powder spills, do not use water .

    • Causality: Adding water solubilizes the acid, creating a concentrated, highly corrosive aqueous runoff that is harder to contain and highly toxic to aquatic life[2],[5]. Surround the spill with inert absorbent material (e.g., dry sand or vermiculite).

  • Cleanup: Use non-sparking tools to scoop the mixture into a hazardous waste bucket. Wash the contaminated surface with a mild alkaline solution (e.g., dilute sodium carbonate) to neutralize residual acid, followed by a minimal water rinse.

  • Reporting: Log the spill with your facility's EH&S department. Any release into the sink or municipal drain must be reported to local environmental authorities immediately[5].

References

  • Accela ChemBio. "Product Information: 3-(Methylsulfonyl)pyridine-2-carboxylic Acid (CAS: 61830-06-6)." Accela ChemBio Catalog, [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA Hazardous Waste Guidelines, [Link]

  • University of Florida Environmental Health and Safety. "Hazardous Waste Management Guide." UF EH&S,[Link]

  • Auburn University Risk Management & Safety. "Chemical Waste Management Guide." Auburn University,[Link]

Sources

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